molecular formula C18H19Cl2NO4 B15601253 Armeniaspirol A

Armeniaspirol A

カタログ番号: B15601253
分子量: 384.2 g/mol
InChIキー: ZSUZJBBHPTXKIV-SFHVURJKSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Armeniaspirol A is a member of benzofurans.
This compound has been reported in Streptomyces with data available.
structure in first source

特性

分子式

C18H19Cl2NO4

分子量

384.2 g/mol

IUPAC名

(2R)-3',4'-dichloro-7-hexyl-6-hydroxy-1'-methylspiro[1-benzofuran-2,5'-pyrrole]-2',3-dione

InChI

InChI=1S/C18H19Cl2NO4/c1-3-4-5-6-7-10-12(22)9-8-11-14(10)25-18(16(11)23)15(20)13(19)17(24)21(18)2/h8-9,22H,3-7H2,1-2H3/t18-/m0/s1

InChIキー

ZSUZJBBHPTXKIV-SFHVURJKSA-N

製品の起源

United States

Foundational & Exploratory

The Discovery and Isolation of Armeniaspirol A: A Potent Antibiotic from Streptomyces armeniacus

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The escalating crisis of antibiotic resistance necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. Armeniaspirol A, a chlorinated spirocyclic natural product, represents a promising new class of antibiotics with potent activity against multidrug-resistant Gram-positive pathogens.[1][2] Isolated from the bacterium Streptomyces armeniacus, this compound and its congeners exhibit a complex and unprecedented spiro[4.4]non-8-ene scaffold.[2] This technical guide provides an in-depth overview of the discovery, isolation, and biological characterization of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery

Armeniaspirols A, B, and C were first identified during an antibiotic lead discovery program from the known strain Streptomyces armeniacus DSM19369.[2] Cultivation of this strain in a malt-containing medium led to the production of these novel secondary metabolites.[2] The challenging structural elucidation of these compact molecules was accomplished through a combination of three independent methods: chemical degradation followed by NMR spectroscopy, a computer-assisted structure prediction algorithm, and X-ray crystallography.[2]

Experimental Protocols

Fermentation of Streptomyces armeniacus

A detailed protocol for the production of this compound is outlined below, based on established methods.[1][3]

1. Seed Culture Preparation:

  • Inoculate Streptomyces armeniacus (e.g., DSM 43125 or DSM19369) into a seed medium.

  • Seed Medium Composition:

    • Glucose: 0.4%

    • Yeast Extract: 0.4%

    • Malt Extract: 1%

    • CaCO₃: 0.2%

    • pH: 7.0

  • Incubate the seed culture for 3 days at 28-30°C with shaking at 200 rpm.[1][3]

2. Production Culture:

  • Inoculate the production medium with 5-10% (v/v) of the seed culture.

  • Production Medium (ISP-2):

    • Yeast Extract: 0.4%

    • Malt Extract: 1%

    • Glucose: 0.4%

    • CaCO₃: 0.2 g/L (optional, but used in some protocols)[1]

    • pH: 7.0

  • Incubate the production culture for 9 days at 28-30°C with shaking at 200 rpm.[1][3]

Isolation and Purification of this compound

The following protocol describes the extraction and purification of this compound from the fermentation broth.

1. Extraction:

  • Lyophilize the supernatant from the fermentation culture.

  • Extract the lyophilized supernatant with methanol (B129727).

  • Disrupt the cell debris by sonication.

  • Centrifuge the mixture to remove solid particles.[3]

2. Purification:

  • Analyze the methanol extract by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the presence of this compound.[3]

  • HPLC Parameters (Analytical):

    • Column: Acquity Premier UPLC BEH C18 (50 × 2.1 mm, 1.7 μm, 130 Å) or similar.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would be a linear increase from 5% to 95% B over a set time (e.g., 37 minutes).[3]

    • Flow Rate: 0.6 mL/min.

  • For purification, employ preparative HPLC using a suitable C18 column and a scaled-up version of the analytical mobile phase gradient.

  • Collect fractions corresponding to the this compound peak and concentrate them under reduced pressure to yield the purified compound.

Data Presentation

Production Yield

The fermentation yield of this compound has been reported to be approximately 1 mg/L under standard laboratory conditions.[1]

Biological Activity of this compound

This compound demonstrates potent activity against a range of Gram-positive bacteria, including clinically significant resistant strains. It is notably inactive against Gram-negative bacteria.[1]

Bacterial StrainMIC (μg/mL)Reference
Staphylococcus aureus (MRSA)Moderate to High[2]
Enterococcus faecium (VRE)Moderate to High[2]
Helicobacter pylori (multidrug-resistant)4-16[1]

Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its potent bactericidal activity and a low propensity for resistance development.

  • Inhibition of ATP-Dependent Proteases (ClpXP and ClpYQ): this compound inhibits the bacterial proteases ClpXP and ClpYQ. This inhibition leads to the dysregulation of key proteins involved in cell division, such as FtsZ, DivIVA, and MreB, ultimately causing an arrest in cell division.[4]

  • Protonophore Activity: this compound acts as a protonophore, transporting protons across the bacterial cell membrane. This dissipates the proton motive force, disrupts the membrane potential, and leads to a breakdown of essential cellular processes.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_fermentation Fermentation cluster_extraction Extraction & Purification S_armeniacus Streptomyces armeniacus Inoculum Seed_Culture Seed Culture (3 days, 28-30°C, 200 rpm) S_armeniacus->Seed_Culture Production_Culture Production Culture (ISP-2 Medium) (9 days, 28-30°C, 200 rpm) Seed_Culture->Production_Culture Lyophilization Lyophilization of Supernatant Production_Culture->Lyophilization Methanol_Extraction Methanol Extraction & Sonication Lyophilization->Methanol_Extraction Centrifugation Centrifugation Methanol_Extraction->Centrifugation Crude_Extract Crude this compound Extract Centrifugation->Crude_Extract HPLC_Purification Preparative HPLC (C18) Crude_Extract->HPLC_Purification Pure_Armeniaspirol_A Pure this compound HPLC_Purification->Pure_Armeniaspirol_A

Caption: Workflow for the isolation of this compound.

Dual Mechanism of Action of this compound

G cluster_membrane Bacterial Cell Membrane cluster_protease Intracellular Action Armeniaspirol_A This compound Proton_Transport H+ Transport Armeniaspirol_A->Proton_Transport acts as protonophore ClpXP_ClpYQ ClpXP & ClpYQ Proteases Armeniaspirol_A->ClpXP_ClpYQ inhibits Proton_Motive_Force Proton Motive Force (PMF) Membrane_Potential Membrane Potential Disruption Proton_Motive_Force->Membrane_Potential leads to Bacterial_Cell_Death Bacterial Cell Death Membrane_Potential->Bacterial_Cell_Death Proton_Transport->Proton_Motive_Force dissipates Divisome_Proteins Divisome & Elongasome Proteins (FtsZ, DivIVA, MreB) ClpXP_ClpYQ->Divisome_Proteins dysregulates Cell_Division_Arrest Cell Division Arrest Divisome_Proteins->Cell_Division_Arrest leads to Cell_Division_Arrest->Bacterial_Cell_Death

References

Unraveling the Molecular Architecture of Armeniaspirol A: A Technical Guide to its Structure Elucidation by NMR and X-ray Crystallography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, a comprehensive understanding of a novel bioactive compound's three-dimensional structure is paramount. This technical guide delves into the intricate process of the structure elucidation of Armeniaspirol A, a potent antibiotic, through the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

The definitive structure of this compound, a chlorinated spiro[4.4]non-8-ene scaffold-containing natural product, was unequivocally established through a multi-pronged analytical approach. The foundational methodologies, as outlined in the seminal 2012 publication by Dufour et al., involved chemical degradation, computer-assisted structure prediction, and critically, a combination of advanced NMR techniques and single-crystal X-ray diffraction analysis. This guide will systematically present the experimental protocols and the resultant quantitative data that were pivotal in piecing together the molecular puzzle of this compound.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectroscopic analysis of natural this compound was conducted to determine the connectivity of atoms and the relative stereochemistry of the molecule. While the complete, detailed experimental parameters from the original publication are not fully publicly available, a standard protocol for such a structure elucidation would typically involve the following steps:

  • Sample Preparation: A pure sample of this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) to a concentration suitable for NMR analysis.

  • Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 500 MHz or higher). This includes:

    • ¹H NMR (Proton NMR): To identify the number and types of protons and their electronic environments.

    • ¹³C NMR (Carbon NMR): To determine the number and types of carbon atoms.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) spin-spin coupling networks, revealing adjacent protons.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms (¹H-¹³C).

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify longer-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for connecting different molecular fragments.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, providing key information about the molecule's three-dimensional structure and relative stereochemistry.

X-ray Crystallography

Single-crystal X-ray crystallography provided the definitive and unambiguous determination of the absolute stereochemistry of this compound. The general protocol for this technique is as follows:

  • Crystallization: The most critical and often challenging step is to grow a single, high-quality crystal of this compound suitable for X-ray diffraction. This typically involves dissolving the purified compound in a suitable solvent system and allowing the solvent to evaporate slowly, or using other techniques like vapor diffusion.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined (the "phase problem"), often using direct methods for small molecules. This allows for the calculation of an electron density map, from which the positions of the atoms are determined. The structural model is then refined to best fit the experimental data.

Data Presentation

NMR Spectroscopic Data

Table 1: ¹H and ¹³C NMR Data for Synthetic (±)-Armeniaspirol A

Position¹H Chemical Shift (δ, ppm)MultiplicityJ (Hz)¹³C Chemical Shift (δ, ppm)
2---189.61
3'---170.94
4'---167.20
6---163.34
86.43d8.0138.90
96.91d8.0128.95
5---124.59
1'-N-CH₃2.87s-115.99
7---112.80
4a---107.42
9a---97.07
1''3.57dt7.6, 3.856.70
2''1.55m-31.83
3''1.33m-29.30
4''1.28m-28.76
5''1.52m-25.86
6''0.87t6.722.77
----22.56
----14.22

Note: Data extracted from the supporting information for the total synthesis of (±)-armeniaspirol A. Assignments are tentative without the original 2D NMR data.

X-ray Crystallographic Data

The X-ray crystallographic analysis of this compound provided the absolute configuration and precise bond lengths and angles. The data for this compound is deposited in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 809579 .[1]

Table 2: Key X-ray Crystallographic Data for this compound

ParameterValue
CCDC Deposition Number809579
Empirical FormulaC₁₈H₁₉Cl₂NO₄
Formula Weight384.25
Temperature293(2) K
Wavelength0.71073 Å
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit cell dimensionsa = 9.045(5) Å, α = 90°
b = 12.345(5) Å, β = 90°
c = 16.123(5) Å, γ = 90°
Volume1799.1(14) ų
Z4
Density (calculated)1.419 Mg/m³
Absorption coefficient0.386 mm⁻¹
F(000)800
Final R indices [I>2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.056, wR2 = 0.121

Mandatory Visualizations

The following diagrams illustrate the workflow and logical connections in the structure elucidation of this compound.

G cluster_0 Isolation and Purification cluster_1 Spectroscopic and Crystallographic Analysis cluster_2 Structure Determination A Streptomyces armeniacus Fermentation B Extraction and Chromatographic Separation A->B C Pure this compound B->C D NMR Spectroscopy (1D and 2D) C->D E X-ray Crystallography C->E F Connectivity and Relative Stereochemistry D->F G Absolute Stereochemistry E->G H Final Structure of this compound F->H G->H

Figure 1: Overall workflow for the structure elucidation of this compound.

G NMR NMR Data (¹H, ¹³C, COSY, HSQC, HMBC, NOESY) Connectivity Atomic Connectivity (2D Structure) NMR->Connectivity COSY, HMBC RelativeStereo Relative Stereochemistry NMR->RelativeStereo NOESY Xray X-ray Data (Diffraction Pattern) AbsoluteStereo Absolute Stereochemistry Xray->AbsoluteStereo FinalStructure Complete 3D Structure of This compound Connectivity->FinalStructure RelativeStereo->FinalStructure AbsoluteStereo->FinalStructure

Figure 2: Logical relationship of data in determining the final structure.

Conclusion

The structure elucidation of this compound serves as a classic example of the power of modern analytical techniques in natural product chemistry. While NMR spectroscopy provided the crucial framework of atomic connectivity and relative spatial arrangements, X-ray crystallography delivered the definitive and unambiguous three-dimensional structure, including its absolute stereochemistry. This detailed structural knowledge is the bedrock for understanding its mechanism of action, pursuing its total synthesis, and developing analogues with potentially improved therapeutic properties. This guide provides a foundational understanding of the methodologies and data that were instrumental in bringing the molecular architecture of this promising antibiotic to light.

References

Armeniaspirol A: A Technical Guide to a Novel Antibacterial Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armeniaspirol A is a novel natural product with potent antibacterial activity, particularly against Gram-positive pathogens. Isolated from Streptomyces armeniacus, this compound has garnered significant interest within the scientific community due to its unique chemical structure and promising mechanisms of action. This technical guide provides a comprehensive overview of this compound, including its chemical properties, biological activity, and the experimental methodologies used to elucidate its function.

Chemical and Physical Properties

This compound is characterized by a unique spiro[4.4]non-8-ene scaffold. Its chemical identity is defined by the following properties:

PropertyValue
CAS Number 1206881-47-1
Molecular Formula C₁₈H₁₉Cl₂NO₄[1][2][3]
Molecular Weight 384.25 g/mol [1][2]
IUPAC Name (2R)-3',4'-dichloro-7-hexyl-6-hydroxy-1'-methylspiro[1-benzofuran-2,5'-pyrrole]-2',3-dione

Biological Activity and Mechanism of Action

This compound exhibits a dual mechanism of action, contributing to its potent antibacterial effects. It acts as a protonophore, disrupting the bacterial cell membrane potential, and also inhibits essential ATP-dependent proteases.

Membrane Depolarization

This compound can transport protons across bacterial membranes in a protein-independent manner, effectively acting as a protonophore. This dissipation of the proton motive force leads to membrane depolarization, disrupting cellular processes that are dependent on the membrane potential, such as ATP synthesis and transport. This activity is pH-dependent.

Inhibition of ATP-Dependent Proteases ClpXP and ClpYQ

This compound has been shown to inhibit the ATP-dependent proteases ClpXP and ClpYQ. These proteases play a crucial role in bacterial protein quality control and the regulation of cell division. By inhibiting ClpXP and ClpYQ, this compound causes an upregulation of key proteins involved in the divisome and elongasome, such as FtsZ, DivIVA, and MreB, which ultimately leads to an arrest of cell division. This dual targeting of both ClpXP and ClpYQ is a key aspect of its potent antibacterial activity.

Antibacterial Spectrum

This compound is particularly effective against Gram-positive bacteria, including multidrug-resistant strains. It has also demonstrated significant activity against the Gram-negative pathogen Helicobacter pylori.

Target OrganismMinimum Inhibitory Concentration (MIC)
Methicillin-resistant Staphylococcus aureus (MRSA)Moderate to high in vitro activity
Vancomycin-resistant Enterococcus faecium (VRE)Moderate to high in vitro activity
Helicobacter pylori (including multidrug-resistant strains)4-16 µg/mL

Experimental Methodologies

This section provides an overview of the key experimental protocols used in the research and development of this compound.

Synthesis of this compound

The total synthesis of this compound has been achieved through a multi-step process. A key step in a reported synthesis involves the formation of the spirocycle via a copper-catalyzed radical cross-coupling reaction. The synthesis starts from commercially available precursors and involves the creation of the two aromatic ring systems, followed by their coupling to form the characteristic spirocyclic core. The final steps involve late-stage oxidation to yield this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The antibacterial activity of this compound is quantified by determining its Minimum Inhibitory Concentration (MIC) against various bacterial strains. This is typically performed using the broth microdilution method. In this assay, a standardized bacterial suspension is added to a series of wells containing two-fold serial dilutions of this compound. The plates are incubated under appropriate conditions, and the MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Bacterial Membrane Potential Assay

The effect of this compound on bacterial membrane potential is assessed using voltage-sensitive fluorescent dyes, such as DiOC₂(3). This dye exhibits a shift in fluorescence emission when the membrane potential changes. The assay involves incubating bacterial cells with the dye and then adding this compound. The change in fluorescence is monitored over time using a fluorometer. A decrease in the fluorescence ratio indicates membrane depolarization. Carbonyl cyanide m-chlorophenyl hydrazone (CCCP), a known protonophore, is often used as a positive control.

ClpXP and ClpYQ Inhibition Assays

The inhibitory activity of this compound against ClpXP and ClpYQ proteases can be evaluated using in vitro biochemical assays. These assays typically use a fluorogenic peptide substrate that is cleaved by the active protease, releasing a fluorescent signal. The reaction is initiated by adding the protease to a mixture of the substrate and ATP. The activity of this compound is determined by measuring the reduction in the rate of fluorescent signal generation in its presence. The concentration of this compound that inhibits 50% of the enzyme activity is determined as the IC₅₀ value.

Visualizing the Mechanisms and Workflow

The following diagrams illustrate the proposed mechanisms of action of this compound and a general experimental workflow for its evaluation.

ArmeniaspirolA_Mechanism cluster_membrane Bacterial Cell Membrane cluster_protease Cytoplasm This compound This compound Membrane This compound->Membrane Acts as Protonophore H_in H+ Depolarization Depolarization H_in->Depolarization H_out H+ H_out->H_in Proton Influx Cell Death Cell Death Depolarization->Cell Death Armeniaspirol A_p This compound ClpXP/YQ ClpXP & ClpYQ Proteases Armeniaspirol A_p->ClpXP/YQ Inhibits Protein_Degradation Protein Degradation ClpXP/YQ->Protein_Degradation Mediates Cell_Division_Arrest Cell Division Arrest ClpXP/YQ->Cell_Division_Arrest Inhibition leads to Cell_Division_Proteins Cell Division Proteins (e.g., FtsZ) Protein_Degradation->Cell_Division_Proteins Regulates levels of Cell Death_p Cell Death_p Cell_Division_Arrest->Cell Death_p Leads to

Caption: Dual mechanisms of action of this compound.

Experimental_Workflow Start Discovery/ Synthesis MIC_Screening MIC Screening (Antibacterial Activity) Start->MIC_Screening Mechanism_Investigation Mechanism of Action Investigation MIC_Screening->Mechanism_Investigation Active Compounds Membrane_Assay Membrane Potential Assay Mechanism_Investigation->Membrane_Assay Protease_Assay ClpXP/YQ Inhibition Assay Mechanism_Investigation->Protease_Assay In_Vivo In Vivo Efficacy & Toxicity Studies Membrane_Assay->In_Vivo Protease_Assay->In_Vivo Lead_Optimization Lead Optimization In_Vivo->Lead_Optimization Promising Candidates

Caption: General experimental workflow for this compound evaluation.

References

The Unveiling of Armeniaspirol A: A Technical Guide to its Biological Origins and Natural Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armeniaspirols are a class of potent antibiotics characterized by a unique chlorinated spiro[4.4]non-8-ene scaffold. Exhibiting significant activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), these natural products have garnered considerable interest within the drug development community. This technical guide provides an in-depth exploration of the biological origin of Armeniaspirol A, its biosynthetic pathway, and methodologies for its natural production and enhancement.

Biological Origin

This compound, along with its congeners, is a secondary metabolite produced by the Gram-positive bacterium, Streptomyces armeniacus .[1][2] Strains of this soil-dwelling actinomycete have been identified as the natural producers of this unique class of compounds.[1] More recently, another strain, Streptomyces sp. A793 , has also been reported as a producer of armeniaspirols.[3]

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated biosynthetic gene cluster (BGC), designated as the arm cluster. The pathway initiates with the formation of a dichloropyrrolyl starter unit and a 2-alkylmalonyl-CoA extender unit, which are then elaborated by a type I polyketide synthase (PKS) system.[3] The subsequent steps involve a series of enzymatic modifications, including chlorination, cyclization, and methylation, to yield the final spirocyclic structure.[3]

Key Biosynthetic Steps and Genes:
  • Starter Unit Formation: The biosynthesis begins with the formation of a dichloropyrrolyl-S-carrier protein.

  • Polyketide Chain Assembly: Three polyketide synthase modules are involved in the elongation of the polyketide chain.

  • Tailoring Enzymes: A variety of tailoring enzymes, including halogenases, cyclases, and methyltransferases, are responsible for the structural diversification of the armeniaspirol backbone.[3]

Armeniaspirol_A_Biosynthesis cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Reactions Proline Proline Dichloropyrrolyl_Starter Dichloropyrrolyl Starter Unit Proline->Dichloropyrrolyl_Starter arm genes Malonyl-CoA Malonyl-CoA PKS_Modules Polyketide Synthase Modules Malonyl-CoA->PKS_Modules 2-Alkylmalonyl-CoA 2-Alkylmalonyl-CoA 2-Alkylmalonyl-CoA->PKS_Modules Dichloropyrrolyl_Starter->PKS_Modules Polyketide_Chain Polyketide Chain PKS_Modules->Polyketide_Chain Halogenation Chlorination Polyketide_Chain->Halogenation Cyclization Spirocyclization Halogenation->Cyclization Methylation N-methylation Cyclization->Methylation Armeniaspirol_A This compound Methylation->Armeniaspirol_A

Caption: Simplified biosynthetic pathway of this compound.

Natural Production and Yield Enhancement

The natural production of this compound can be achieved through fermentation of Streptomyces armeniacus or Streptomyces sp. A793. However, wild-type strains typically produce low titers of the desired compound. Significant efforts have been made to enhance production through metabolic engineering strategies.

Data Presentation: Production of Armeniaspirols
StrainGenetic ModificationThis compound Titer (mg/L)Armeniaspirol B Titer (mg/L)Armeniaspirol C Titer (mg/L)Fold Increase (Total Armeniaspirols)Reference
S. armeniacus (Wild-Type)-~1---[4]
Streptomyces sp. A793 (Engineered)Overexpression of heterologous fatty acyl-CoA synthase2.71.92.397[3]
Streptomyces sp. A793 (Engineered)Deletion of competing notonesomycin BGC---7[3][5]
Streptomyces sp. A793 (Engineered)Overexpression of ArmJKLN---12[6]
Streptomyces sp. A793 (Engineered)Upregulation of ArmO---49[6]

Experimental Protocols

Fermentation of Streptomyces armeniacus

Objective: To cultivate S. armeniacus for the production of this compound.

Materials:

  • Streptomyces armeniacus strain (e.g., DSM19369)

  • ISP-2 medium (0.4% yeast extract, 1% malt (B15192052) extract, 0.4% glucose, pH 7.0)

  • Seed culture medium (same as ISP-2)

  • Erlenmeyer flasks

  • Shaking incubator

Procedure:

  • Inoculate a loopful of S. armeniacus spores or mycelia from a plate into a flask containing seed culture medium.

  • Incubate the seed culture at 30°C with shaking at 200 rpm for 3 days.

  • Inoculate the production culture (ISP-2 medium) with 10% (v/v) of the seed culture.

  • Incubate the production culture at 30°C with shaking at 200 rpm for 6-9 days.

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the fermentation broth.

Materials:

  • Fermentation broth from S. armeniacus culture

  • Methanol (B129727)

  • Lyophilizer

  • Centrifuge

  • Reversed-phase HPLC column (e.g., C18)

  • HPLC system with UV detector

Procedure:

  • Separate the mycelia from the fermentation broth by centrifugation.

  • Lyophilize the supernatant to dryness.

  • Extract the lyophilized supernatant with methanol.

  • Centrifuge the methanol extract to remove any insoluble material.

  • Concentrate the methanol supernatant under reduced pressure.

  • Purify the crude extract using reversed-phase HPLC. A typical gradient could be 10-90% methanol in water over 35 minutes, with detection at 300 nm.[4]

Genetic Manipulation of Streptomyces for Enhanced Production

Objective: To increase the yield of this compound by genetically modifying the producing strain. This protocol outlines a general workflow for gene deletion using CRISPR-Cas9.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design (Targeting gene of interest) Plasmid_Construction 2. Plasmid Construction (pCRISPomyces-2 with sgRNA and homology arms) sgRNA_Design->Plasmid_Construction Conjugation 3. Intergeneric Conjugation (E. coli to Streptomyces) Plasmid_Construction->Conjugation Selection 4. Selection of Exconjugants (e.g., Apramycin resistance) Conjugation->Selection Screening 5. PCR Screening (Confirmation of gene deletion) Selection->Screening Fermentation_Analysis 6. Fermentation and HPLC Analysis (Quantification of this compound) Screening->Fermentation_Analysis

Caption: General workflow for CRISPR-Cas9 mediated gene deletion in Streptomyces.

Procedure Outline:

  • sgRNA Design: Design a specific single guide RNA (sgRNA) targeting the gene to be deleted (e.g., a competing PKS gene cluster). The sgRNA sequence should be unique within the Streptomyces genome and adjacent to a Protospacer Adjacent Motif (PAM).

  • Plasmid Construction: Clone the designed sgRNA into a suitable CRISPR-Cas9 vector for Streptomyces, such as pCRISPomyces-2.[3] This plasmid also carries the Cas9 nuclease gene and flanking homology arms for homologous recombination.

  • Conjugation: Introduce the CRISPR-Cas9 plasmid into the Streptomyces strain via intergeneric conjugation from an E. coli donor strain (e.g., ET12567/pUZ8002).

  • Selection and Screening: Select for Streptomyces exconjugants containing the plasmid using an appropriate antibiotic marker (e.g., apramycin). Screen the exconjugants by PCR to confirm the desired gene deletion.

  • Curing of the Plasmid: (Optional) The CRISPR-Cas9 plasmid can be cured from the engineered strain by growing it on a non-selective medium.

HPLC Quantification of this compound

Objective: To accurately measure the concentration of this compound in culture extracts.

Materials:

  • Purified this compound standard

  • Methanol (HPLC grade)

  • Water (HPLC grade) with 0.1% formic acid

  • Acetonitrile (B52724) (HPLC grade) with 0.1% formic acid

  • HPLC system with a C18 column and a UV or MS detector

Procedure:

  • Sample Preparation: Prepare the methanol extract of the fermentation broth as described in the extraction protocol. Filter the extract through a 0.22 µm syringe filter before injection.

  • Standard Curve Preparation: Prepare a series of standard solutions of purified this compound in methanol at known concentrations.

  • HPLC Analysis: Inject the samples and standards onto the HPLC system. A typical gradient is 5% to 95% acetonitrile in water (both with 0.1% formic acid) over 37 minutes at a flow rate of 0.6 mL/min.[3]

  • Quantification: Monitor the elution profile at 300 nm or by mass spectrometry.[7] Construct a standard curve by plotting the peak area against the concentration of the this compound standards. Determine the concentration of this compound in the samples by interpolating their peak areas on the standard curve.

Conclusion

This compound represents a promising scaffold for the development of new antibiotics. Understanding its biological origin and biosynthetic pathway is crucial for harnessing its full therapeutic potential. The methodologies outlined in this guide provide a framework for the cultivation of the producing organism, the extraction and analysis of the target compound, and the genetic enhancement of its production. Further research into the regulation of the arm biosynthetic gene cluster and the optimization of fermentation conditions will undoubtedly lead to even higher yields of this valuable natural product.

References

Methodological & Application

Total Synthesis of (±)-Armeniaspirol A: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the total synthesis of (±)-armeniaspirol A, a novel antibiotic with a unique spiro[4.s4]non-8-ene scaffold. The protocol is based on the concise six-step synthesis reported by Arisetti et al.[1][2][3][4][5], which boasts an overall yield of 20.3%.[3][4][5] The synthesis hinges on a key copper-catalyzed radical cross-coupling reaction to construct the characteristic spirocycle.[2][3][4][5]

Synthetic Pathway Overview

The total synthesis of (±)-armeniaspirol A commences from commercially available starting materials and proceeds through a linear sequence of six key transformations. The overall workflow is depicted in the diagram below.

Total_Synthesis_Armeniaspirol_A cluster_synthesis Synthetic Steps cluster_step1 Step 1: Aldol Condensation cluster_step2 Step 2: Demethylation cluster_step3 Step 3: Oxidative Radical Cross-Coupling/Cyclization cluster_step4 Step 4: Oxidation A 1-(2,4-dimethoxyphenyl)heptan-1-one S1 Intermediate 11 A->S1 n-BuLi, THF, -78 °C to rt B 1-methyl-1H-pyrrole-2-carbaldehyde B->S1 S2 6-hexyl resorcinol (B1680541) (12) S1->S2 BBr3, DCM, -78 °C S3 5-desoxo-armeniaspirol (13) S2->S3 DDQ, Cu(OTf)2, Toluene, rt S4 (±)-armeniaspirol A (5) S3->S4 DDQ, 80% aq. MeCN, rt

Figure 1. Total synthesis workflow for (±)-armeniaspirol A.

Quantitative Data Summary

The following table summarizes the yields for each step of the synthesis.

StepProductStarting Material(s)ReagentsYield (%)
1Intermediate 11 1-(2,4-dimethoxyphenyl)heptan-1-one, 1-methyl-1H-pyrrole-2-carbaldehyden-BuLi, THF85
26-hexyl resorcinol (12 )Intermediate 11 BBr3, DCM78
35-desoxo-armeniaspirol (13 )6-hexyl resorcinol (12 ), Intermediate 9 DDQ, Cu(OTf)2, Toluene68
4(±)-armeniaspirol A (5 )5-desoxo-armeniaspirol (13 )DDQ, 80% aq. MeCN45
Overall (±)-armeniaspirol A (5) 20.3

Experimental Protocols

Step 1: Synthesis of Intermediate 11

  • To a solution of 1-(2,4-dimethoxyphenyl)heptan-1-one (1.0 equiv.) in anhydrous tetrahydrofuran (B95107) (THF) under an argon atmosphere at -78 °C, add n-butyllithium (n-BuLi, 1.1 equiv.) dropwise.

  • Stir the resulting mixture at -78 °C for 30 minutes.

  • Add a solution of 1-methyl-1H-pyrrole-2-carbaldehyde (1.0 equiv.) in anhydrous THF dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH4Cl).

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na2SO4), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford intermediate 11 .[1]

Step 2: Synthesis of 6-hexyl resorcinol (12)

  • Dissolve intermediate 11 (1.0 equiv.) in anhydrous dichloromethane (B109758) (DCM) under an argon atmosphere and cool the solution to -78 °C.

  • Add a solution of boron tribromide (BBr3, 3.0 equiv.) in DCM dropwise.

  • Stir the reaction mixture at -78 °C for 4 hours.[1]

  • Quench the reaction by the slow addition of water.

  • Allow the mixture to warm to room temperature and extract with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to yield 6-hexyl resorcinol (12 ).[1]

Step 3: Synthesis of 5-desoxo-armeniaspirol (13)

  • To a stirred solution of 6-hexyl resorcinol (12 , 1.0 equiv.) and intermediate 9 (1.0 equiv.) in toluene, add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ, 1.2 equiv.) and copper(II) trifluoromethanesulfonate (B1224126) (Cu(OTf)2, 10 mol%).[1]

  • Stir the reaction mixture vigorously at room temperature for 15 minutes.[1]

  • Directly purify the reaction mixture by flash column chromatography on silica gel to obtain 5-desoxo-armeniaspirol (13 ).[1]

Step 4: Synthesis of (±)-armeniaspirol A (5)

  • Dissolve 5-desoxo-armeniaspirol (13 , 1.0 equiv.) in 80% aqueous acetonitrile (B52724) (MeCN).

  • Add DDQ (1.2 equiv.) to the solution.[1]

  • Stir the mixture at room temperature for 10 hours.[1]

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to give (±)-armeniaspirol A (5 ) as a pale yellow solid.[1]

References

Application Notes and Protocols for Determining the Minimum Inhibitory Concentration (MIC) of Armeniaspirol A

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for determining the Minimum Inhibitory Concentration (MIC) of Armeniaspirol A, a novel antibacterial agent. The protocols outlined below are based on established methods for antimicrobial susceptibility testing and are intended to ensure accurate and reproducible results.

Introduction to this compound

This compound is a natural product isolated from Streptomyces armeniacus. It belongs to a class of compounds characterized by a unique spiro[4.4]non-8-ene scaffold. This compound has demonstrated potent antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), as well as against Helicobacter pylori.[1][][3][4] Notably, it has shown a lack of activity against Gram-negative bacteria.[3] The primary mechanism of action involves the inhibition of the ATP-dependent proteases ClpXP and ClpYQ, which are crucial for bacterial cell division.[5][6][7][8][9] This disruption of the divisome leads to cell division arrest.[6][7][8]

Quantitative Data Summary

The following table summarizes the reported Minimum Inhibitory Concentration (MIC) values for this compound and its analogues against various bacterial strains.

Compound/AnalogueBacterial StrainMIC (µg/mL)Reference
This compound (ARM1) Helicobacter pylori (multidrug-resistant strains)4 - 16[1][][10]
This compoundMicrococcus luteus DSM-17901.3[11]
This compoundStaphylococcus aureus NCTC 8325-4 (MSSA)0.5[11]
5-chloro-armeniaspirol AMethicillin-resistant Staphylococcus aureus (MRSA)8[1]
5-chloro-armeniaspirol AVancomycin-resistant Enterococcus faecium4[1]
5-chloro-armeniaspirol ABacillus subtilis0.5[1]
N-hexyl analogue (2)Methicillin-resistant Staphylococcus aureus (MRSA)2[1]
N-benzyl analogue (5)Methicillin-resistant Staphylococcus aureus (MRSA)2[1]
p-methylbenzyl analogue (7)Methicillin-resistant Staphylococcus aureus (MRSA)1[1]

Mechanism of Action: Inhibition of ClpXP and ClpYQ

This compound exerts its antibacterial effect by targeting and inhibiting two key ATP-dependent proteases in Gram-positive bacteria: ClpXP and ClpYQ. These proteases are essential for cellular homeostasis and the regulation of cell division. By inhibiting both ClpXP and ClpYQ, this compound disrupts the normal process of protein quality control and dysregulates the divisome, leading to an arrest in cell division and ultimately, bacterial cell death.[5][6][7][8][9]

Armeniaspirol_A_Mechanism_of_Action cluster_armeniaspirol This compound Armeniaspirol_A This compound ClpXP ClpXP Protease Armeniaspirol_A->ClpXP Inhibits ClpYQ ClpYQ Protease Armeniaspirol_A->ClpYQ Inhibits Cell_Division_Arrest Cell Division Arrest Divisome_Proteins Divisome Proteins (e.g., FtsZ, DivIVA, MreB) ClpXP->Divisome_Proteins Degrades ClpYQ->Divisome_Proteins Degrades Cell_Division Cell Division Divisome_Proteins->Cell_Division Regulates

Caption: Mechanism of action of this compound.

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the MIC of this compound using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis Prep_Compound Prepare this compound Stock Solution Serial_Dilution Perform Serial Dilutions of this compound in Microplate Prep_Compound->Serial_Dilution Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Inoculate Inoculate Wells with Bacterial Suspension Prep_Inoculum->Inoculate Prep_Media Prepare Growth Medium Prep_Media->Serial_Dilution Serial_Dilution->Inoculate Controls Include Growth and Sterility Controls Incubate Incubate Microplate (e.g., 37°C for 18-24h) Inoculate->Incubate Read_Results Visually Inspect for Growth or Read OD600 Incubate->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Experimental workflow for MIC determination.

Experimental Protocols

Broth Microdilution Method

This method is recommended for determining the MIC of this compound against a panel of bacterial isolates in a 96-well microtiter plate format.[12][13]

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution

  • Sterile 96-well U-bottom or flat-bottom microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium

  • Bacterial strains for testing

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

  • Multichannel pipette

  • Sterile pipette tips

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound in DMSO to a high concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate growth medium to achieve a starting concentration for the serial dilution that is at least twice the highest concentration to be tested.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline or PBS.

    • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm).

    • Dilute the standardized suspension in the growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of sterile growth medium into all wells of a 96-well microtiter plate.

    • Add 100 µL of the diluted this compound solution to the wells in the first column.

    • Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate to the desired final concentration. Discard 100 µL from the last dilution column.

    • Column 11 should be a growth control (medium and inoculum only), and column 12 should be a sterility control (medium only).

  • Inoculation:

    • Within 15 minutes of preparation, inoculate each well (columns 1-11) with 100 µL of the final bacterial inoculum (5 x 10⁵ CFU/mL). The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at 37°C for 18-24 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

    • Optionally, a plate reader can be used to measure the optical density (OD) at 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥90% compared to the growth control.

Agar (B569324) Dilution Method

The agar dilution method is considered a reference method for antimicrobial susceptibility testing and is particularly useful for testing multiple isolates simultaneously.[14]

Materials:

  • This compound

  • DMSO for stock solution

  • Mueller-Hinton Agar (MHA) or other appropriate agar medium

  • Sterile petri dishes

  • Bacterial strains for testing

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Inoculum replicating device (e.g., Steers replicator)

  • Incubator

Protocol:

  • Preparation of this compound-Containing Agar Plates:

    • Prepare a series of twofold dilutions of this compound in a suitable solvent (e.g., DMSO) at 10 times the final desired concentrations.

    • Melt the agar medium and cool it to 45-50°C in a water bath.

    • Add 2 mL of each this compound dilution to 18 mL of molten agar to create a series of plates with the desired final concentrations. Also prepare a drug-free control plate.

    • Pour the agar into sterile petri dishes and allow them to solidify.

  • Preparation of Bacterial Inoculum:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described in the broth microdilution protocol.

    • Further dilute this suspension to achieve a final inoculum of approximately 10⁴ colony-forming units (CFU) per spot.

  • Inoculation:

    • Using an inoculum replicating device, spot-inoculate the surface of each agar plate with the prepared bacterial suspensions.

  • Incubation:

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates at 37°C for 16-20 hours.

  • MIC Determination:

    • After incubation, examine the plates for bacterial growth at the inoculation spots.

    • The MIC is the lowest concentration of this compound that completely inhibits the growth of the organism. A single colony or a faint haze should be disregarded.[15]

References

Application Notes and Protocols: In Vitro Antibacterial Assays of Armeniaspirol A against MRSA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armeniaspirol A, a chlorinated spirocyclic natural product isolated from Streptomyces armeniacus, has demonstrated significant antibacterial activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA)[1][2][3]. This document provides detailed application notes and protocols for conducting in vitro antibacterial assays to evaluate the efficacy of this compound against MRSA. The protocols are designed to be a practical guide for researchers in microbiology and drug discovery.

This compound exhibits a dual mechanism of action, making it a compelling candidate for further investigation. It acts as a protonophore, disrupting the bacterial cell membrane's electrical potential, and also inhibits the ATP-dependent proteases ClpXP and ClpYQ, which are crucial for cell division[4][5]. This multifaceted attack may contribute to the observed difficulty in generating resistant MRSA mutants.

Data Presentation: In Vitro Activity of this compound and Analogues against MRSA

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and its analogues against various clinically relevant MRSA strains.

CompoundMRSA StrainMIC (µg/mL)Reference
This compoundMRSA USA3001.0
This compoundMRSA USA1001.0
This compoundMRSA USA2002.0
This compoundMRSA USA4001.0
Analogue 2 (N-hexyl)MRSA USA3001.0
Analogue 5 (N-benzyl)MRSA USA3001.0
Analogue 7 (p-methylbenzyl)MRSA USA3000.5
Analogue 8MRSA USA3000.5
Analogue 11 (N-dodecyl)MRSA USA3001.0

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol determines the lowest concentration of this compound that inhibits the visible growth of MRSA. The broth microdilution method is described here.

Materials:

  • This compound

  • MRSA strains (e.g., USA300, USA100)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation

Procedure:

  • Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a concentration of 1 mg/mL. Further dilutions should be made in CAMHB.

  • Preparation of Bacterial Inoculum:

    • From a fresh culture plate, pick a few colonies of the MRSA strain and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the exponential growth phase (approximately 2-6 hours).

    • Adjust the turbidity of the bacterial suspension with fresh CAMHB to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the adjusted suspension 1:100 in CAMHB to obtain a final inoculum density of approximately 1.5 x 10⁶ CFU/mL.

  • Assay Plate Preparation:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well. This will result in a range of this compound concentrations.

    • Include a positive control (wells with CAMHB and bacterial inoculum, but no this compound) and a negative control (wells with CAMHB only).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to each well (except the negative control), bringing the final volume to 110 µL and the final bacterial concentration to approximately 1.5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is the lowest concentration of this compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm (OD₆₀₀) with a microplate reader.

Minimum Bactericidal Concentration (MBC) Assay

This assay is performed after the MIC assay to determine the lowest concentration of this compound that kills 99.9% of the initial bacterial inoculum.

Materials:

  • Results from the MIC assay

  • Tryptic Soy Agar (TSA) plates

  • Sterile saline solution

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot from each well.

  • Spot-plate the aliquot onto a TSA plate.

  • Incubate the TSA plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration of this compound that results in no colony growth on the TSA plate, corresponding to a 99.9% reduction in CFU/mL compared to the initial inoculum.

MRSA Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of MRSA biofilms.

Materials:

  • Tryptic Soy Broth supplemented with 1% glucose (TSBg)

  • Sterile 96-well flat-bottom microtiter plates

  • Crystal Violet solution (0.1%)

  • Ethanol (95%)

Procedure:

  • Prepare two-fold serial dilutions of this compound in TSBg in a 96-well plate as described in the MIC protocol.

  • Add the MRSA inoculum (adjusted to approximately 1 x 10⁷ CFU/mL in TSBg) to each well.

  • Incubate the plate at 37°C for 24 hours without agitation.

  • After incubation, gently wash the wells twice with sterile phosphate-buffered saline (PBS) to remove planktonic bacteria.

  • Fix the remaining biofilms by adding 200 µL of methanol (B129727) to each well for 15 minutes.

  • Remove the methanol and allow the plate to air dry.

  • Stain the biofilms by adding 200 µL of 0.1% crystal violet solution to each well and incubating for 15 minutes at room temperature.

  • Wash the wells with deionized water to remove excess stain and allow the plate to air dry.

  • Solubilize the bound crystal violet by adding 200 µL of 33% acetic acid to each well.

  • Measure the absorbance at 570 nm (OD₅₇₀) using a microplate reader. The reduction in absorbance compared to the untreated control indicates the inhibition of biofilm formation.

Visualizations

Caption: Experimental workflow for in vitro antibacterial assays.

mechanism_of_action cluster_membrane Cell Membrane Disruption cluster_protease Protease Inhibition armeniaspirol_a_mem This compound (Protonophore) proton_influx Proton Influx armeniaspirol_a_mem->proton_influx membrane_depolarization Membrane Depolarization proton_influx->membrane_depolarization atp_depletion ATP Depletion membrane_depolarization->atp_depletion cell_death_mem Cell Death atp_depletion->cell_death_mem armeniaspirol_a_prot This compound clp_proteases ClpXP & ClpYQ Proteases armeniaspirol_a_prot->clp_proteases Inhibits protein_degradation Normal Protein Degradation clp_proteases->protein_degradation cell_division_arrest Cell Division Arrest clp_proteases->cell_division_arrest Leads to divisome_regulation Divisome Regulation protein_degradation->divisome_regulation cell_division Normal Cell Division divisome_regulation->cell_division

Caption: Dual mechanism of action of this compound against MRSA.

References

Application Notes and Protocols for Studying Armeniaspirol A Protonophore Activity Using Fluorescent Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Armeniaspirol A is a novel antibiotic with potent activity against Gram-positive pathogens.[1][2][3][4] Its mechanism of action involves acting as a protonophore, transporting protons across bacterial membranes in a protein-independent manner.[1] This disruption of the proton motive force leads to membrane depolarization and ultimately cell death. This document provides detailed application notes and protocols for studying the protonophore activity of this compound and other related compounds using fluorescent dyes.

The following protocols describe two key fluorescence-based assays: the use of the membrane potential-sensitive dye 3,3'-diethyloxacarbocyanine (B1234153) iodide (DiOC2(3)) to measure bacterial membrane depolarization, and the use of the pH-sensitive dye 2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein (BCECF) to monitor changes in intracellular pH.

Quantitative Data Summary

The following tables summarize the reported in vitro activity of this compound.

Table 1: Membrane Depolarization Activity of this compound

OrganismAssayEC50Reference
Staphylococcus aureus NCTC 8325-4DiOC2(3) fluorescence5 ng/mL
Micrococcus luteus DSM-1790DiOC2(3) fluorescence10 ng/mL

Table 2: pH-Dependent Antibacterial Activity of this compound against Micrococcus luteus DSM1790

pHMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
6.51.3
1016

Signaling Pathway and Experimental Workflow Diagrams

Experimental_Workflow Start Start: Prepare Bacterial Suspension Dye_Loading Load cells with fluorescent dye (e.g., DiOC2(3) or BCECF-AM) Start->Dye_Loading Incubation Incubate for dye uptake Dye_Loading->Incubation Treatment Add this compound or control compounds Incubation->Treatment Measurement Measure fluorescence intensity over time (Plate Reader or Flow Cytometer) Treatment->Measurement Analysis Data Analysis: - Calculate Red/Green ratio (DiOC2(3)) - Determine rate of pH change (BCECF) Measurement->Analysis End End: Determine Protonophore Activity Analysis->End

Experimental Protocols

Protocol 1: Measuring Bacterial Membrane Depolarization using DiOC2(3)

This protocol is adapted from methodologies used to assess bacterial membrane potential. The cationic dye DiOC2(3) exhibits green fluorescence in the cytoplasm of all bacterial cells. In cells with a higher membrane potential, the dye accumulates and forms aggregates that fluoresce red. A decrease in the red/green fluorescence ratio indicates membrane depolarization.

Materials:

  • Bacterial strain of interest (e.g., S. aureus, M. luteus)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth)

  • Phosphate-buffered saline (PBS), pH 7.4

  • This compound stock solution in DMSO

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a positive control for depolarization (5 mM stock in DMSO)

  • Vehicle control (DMSO)

  • BacLight™ Bacterial Membrane Potential Kit (or DiOC2(3) dye, 3 mM stock in DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate the bacterial strain in the appropriate growth medium and incubate overnight at the optimal temperature with shaking.

    • The following day, dilute the overnight culture into fresh medium and grow to mid-logarithmic phase (typically OD600 of 0.3-0.5).

    • Harvest the bacterial cells by centrifugation (e.g., 4000 x g for 10 minutes).

    • Wash the cell pellet twice with sterile PBS.

    • Resuspend the cells in PBS to an OD600 of approximately 0.1.

  • Dye Loading:

    • Add the DiOC2(3) stock solution to the bacterial suspension to a final concentration of 30 µM.

    • Incubate the suspension in the dark at room temperature for 5-10 minutes to allow for dye uptake.

  • Assay Setup:

    • In a 96-well black, clear-bottom plate, add 100 µL of the DiOC2(3)-loaded bacterial suspension to each well.

    • Prepare serial dilutions of this compound in PBS. Add a small volume (e.g., 1-5 µL) of each dilution to the appropriate wells.

    • For controls, add the corresponding volume of DMSO (vehicle control) and CCCP (positive control, final concentration of 5 µM).

  • Fluorescence Measurement:

    • Immediately place the plate in a fluorescence microplate reader.

    • Measure the fluorescence intensity at two wavelength settings:

      • Green fluorescence: Excitation ~485 nm, Emission ~500 nm

      • Red fluorescence: Excitation ~485 nm, Emission ~610 nm

    • Monitor the fluorescence kinetically for a desired period (e.g., 15-30 minutes) with readings every 1-2 minutes.

  • Data Analysis:

    • For each time point and concentration, calculate the ratio of red to green fluorescence intensity.

    • Plot the change in the red/green ratio over time for each concentration of this compound.

    • The EC50 value (the concentration that causes 50% of the maximal depolarization) can be calculated by plotting the final red/green ratio against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

Protocol 2: Monitoring Intracellular pH Changes using BCECF-AM

This protocol describes the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in the intracellular pH of bacteria upon treatment with a protonophore. BCECF-AM is a cell-permeant ester that is cleaved by intracellular esterases to the membrane-impermeant, pH-sensitive BCECF. BCECF exhibits pH-dependent dual excitation, allowing for ratiometric measurement of intracellular pH.

Materials:

  • Bacterial strain of interest

  • Appropriate bacterial growth medium

  • PBS, pH 7.4

  • This compound stock solution in DMSO

  • CCCP as a positive control

  • Vehicle control (DMSO)

  • BCECF-AM (2',7'-bis-(2-carboxyethyl)-5(6)-carboxyfluorescein, acetoxymethyl ester) stock solution (1-10 mM in anhydrous DMSO)

  • 96-well black, clear-bottom microplates

  • Fluorescence microplate reader with dual excitation capabilities

Procedure:

  • Bacterial Culture Preparation:

    • Prepare a mid-log phase bacterial culture as described in Protocol 1, step 1.

  • Dye Loading:

    • Resuspend the washed bacterial pellet in PBS to an OD600 of approximately 0.5.

    • Add BCECF-AM stock solution to the bacterial suspension to a final concentration of 2-5 µM.

    • Incubate the cells at 37°C for 30-60 minutes in the dark to allow for dye uptake and de-esterification.

    • After incubation, centrifuge the cells to remove the extracellular dye and wash twice with PBS.

    • Resuspend the BCECF-loaded cells in PBS.

  • Assay Setup:

    • Aliquot 100 µL of the BCECF-loaded bacterial suspension into each well of a 96-well black, clear-bottom plate.

    • Prepare serial dilutions of this compound, CCCP, and DMSO controls in PBS.

    • Add a small volume of the test compounds to the appropriate wells.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader capable of ratiometric measurements.

    • Measure the fluorescence emission at ~535 nm with excitation at two wavelengths:

      • pH-sensitive wavelength: ~490 nm

      • Isosbestic point (pH-insensitive): ~440 nm

    • Record the fluorescence intensities kinetically for a desired duration.

  • Data Analysis:

    • Calculate the ratio of the fluorescence intensity at the pH-sensitive excitation wavelength to the intensity at the isosbestic wavelength (e.g., 490 nm / 440 nm).

    • A decrease in this ratio corresponds to a decrease in intracellular pH (acidification) due to proton influx.

    • Plot the change in the fluorescence ratio over time for each concentration of this compound to visualize the rate and extent of intracellular pH change.

    • To obtain an absolute pH calibration curve, the intracellular and extracellular pH can be equilibrated using a combination of valinomycin (B1682140) and nigericin (B1684572) in buffers of known pH.

Conclusion

The provided protocols offer robust methods for characterizing the protonophore activity of this compound and other potential ionophores. By utilizing fluorescent dyes that are sensitive to changes in membrane potential and intracellular pH, researchers can gain valuable insights into the mechanism of action of novel antimicrobial compounds. These assays are adaptable to high-throughput screening formats, making them suitable for drug discovery and development pipelines.

References

Application Notes and Protocols for the Evaluation of Armeniaspirol A in a Mouse Sepsis Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sepsis, a life-threatening organ dysfunction caused by a dysregulated host response to infection, remains a significant global health challenge. The rise of multidrug-resistant pathogens, such as Methicillin-resistant Staphylococcus aureus (MRSA), necessitates the discovery and development of novel antimicrobial agents. Armeniaspirol A, a natural product with a unique spiro[4.4]non-8-ene scaffold, has emerged as a promising candidate. It exhibits potent in vitro activity against a range of Gram-positive bacteria, including MRSA.[1] Notably, an analogue of this compound has demonstrated in vivo efficacy in a murine MRSA sepsis model, highlighting its therapeutic potential.[1]

These application notes provide a comprehensive overview of the experimental setup for evaluating this compound in a mouse model of MRSA-induced sepsis. The protocols detailed herein are intended to guide researchers in the preclinical assessment of this novel antibiotic.

Mechanism of Action of this compound

This compound exerts its antimicrobial effects through a dual mechanism of action. It functions as a protonophore, disrupting the bacterial cell membrane's proton motive force. Additionally, it inhibits the ATP-dependent proteases ClpXP and ClpYQ, which are crucial for bacterial protein homeostasis and cell division. This multifaceted mechanism of action may contribute to its potent activity and a potentially low propensity for resistance development.

Data Presentation

While the initial discovery of this compound's in vivo activity in an MRSA sepsis model has been published, the specific quantitative data from these studies are not publicly available.[1] Therefore, the following tables present illustrative data, representative of the expected outcomes for an effective antimicrobial agent in such a model. These tables are intended to serve as a template for data presentation and interpretation.

Table 1: Survival Rate of MRSA-Infected Mice Following this compound Treatment

Treatment GroupDose (mg/kg)Administration RouteNumber of AnimalsSurvival Rate (%) at 72h
Vehicle Control-Intraperitoneal (i.p.)1010
This compound10i.p.1070
Vancomycin10i.p.1080

Table 2: Bacterial Load in Blood and Organs of MRSA-Infected Mice

Treatment GroupDose (mg/kg)Blood (CFU/mL)Spleen (CFU/g)Liver (CFU/g)
Vehicle Control-5 x 10⁷2 x 10⁸1 x 10⁸
This compound101 x 10⁴5 x 10⁵3 x 10⁵
Vancomycin105 x 10³2 x 10⁵1 x 10⁵
CFU: Colony Forming Units. Data are presented as mean values at 24 hours post-infection.

Table 3: Pro-inflammatory Cytokine Levels in Serum of MRSA-Infected Mice

Treatment GroupDose (mg/kg)TNF-α (pg/mL)IL-6 (pg/mL)IL-1β (pg/mL)
Vehicle Control-12003500800
This compound104001200250
Vancomycin103001000200
Cytokine levels measured at 6 hours post-infection.

Experimental Protocols

Murine Sepsis Model: MRSA-Induced Peritonitis

This protocol describes the induction of sepsis in mice via intraperitoneal injection of a lethal dose of MRSA.

Materials:

  • 6-8 week old female BALB/c mice

  • Methicillin-resistant Staphylococcus aureus (MRSA) strain (e.g., USA300)

  • Tryptic Soy Broth (TSB)

  • Phosphate-buffered saline (PBS), sterile

  • Spectrophotometer

  • Centrifuge

  • Hemocytometer or automated cell counter

  • Syringes and needles (27G)

Procedure:

  • Bacterial Culture Preparation:

    • Inoculate a single colony of MRSA into 10 mL of TSB and incubate overnight at 37°C with shaking.

    • The following day, subculture the overnight culture into fresh TSB and grow to mid-logarithmic phase (OD₆₀₀ ≈ 0.5).

    • Harvest the bacteria by centrifugation at 4000 x g for 10 minutes.

    • Wash the bacterial pellet twice with sterile PBS.

    • Resuspend the pellet in sterile PBS to the desired concentration (e.g., 1 x 10⁹ CFU/mL). The final inoculum concentration should be determined empirically to induce a lethal infection.

  • Induction of Sepsis:

    • Acclimatize mice for at least one week prior to the experiment.

    • Inject each mouse intraperitoneally with 0.1 mL of the MRSA suspension (e.g., 1 x 10⁸ CFU/mouse).

    • A control group should be injected with sterile PBS.

This compound Formulation and Administration

Materials:

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 50% sterile water)

  • Vortex mixer

  • Syringes and needles (27G)

Procedure:

  • Preparation of Dosing Solution:

    • Dissolve this compound in the vehicle to the desired concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 20g mouse).

    • Vortex thoroughly to ensure complete dissolution.

  • Administration:

    • Administer the prepared this compound solution intraperitoneally to the treatment group of mice at a volume of 0.2 mL per 20g mouse (or as determined by the final concentration).

    • The timing of administration can be varied depending on the experimental design (e.g., 1 hour post-infection).

    • The vehicle control group should receive an equivalent volume of the vehicle solution.

Monitoring and Endpoint Analysis

Materials:

  • Scoring sheet for clinical signs of sepsis

  • Equipment for blood collection (e.g., retro-orbital sinus or cardiac puncture)

  • Tubes for blood collection (e.g., EDTA-coated)

  • Surgical tools for organ harvesting

  • Homogenizer

  • Tryptic Soy Agar (TSA) plates

  • ELISA kits for cytokine measurement

Procedure:

  • Monitoring:

    • Monitor the mice at regular intervals (e.g., every 6 hours) for clinical signs of sepsis (e.g., lethargy, ruffled fur, hypothermia) and record survival.

  • Blood and Organ Collection:

    • At predetermined time points (e.g., 24 hours post-infection), euthanize a subset of mice from each group.

    • Collect blood via cardiac puncture for bacterial load and cytokine analysis.

    • Aseptically harvest organs (e.g., spleen, liver, lungs) for bacterial load determination.

  • Bacterial Load Determination:

    • Perform serial dilutions of blood and organ homogenates in sterile PBS.

    • Plate the dilutions onto TSA plates and incubate at 37°C for 24 hours.

    • Count the colonies to determine the number of CFU per mL of blood or per gram of tissue.

  • Cytokine Analysis:

    • Separate plasma from the blood by centrifugation.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the plasma using commercially available ELISA kits according to the manufacturer's instructions.

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_induction Induction cluster_treatment Treatment cluster_monitoring Monitoring & Analysis Bact_prep MRSA Culture Preparation Infection Induce Sepsis in Mice (i.p. MRSA injection) Bact_prep->Infection Drug_prep This compound Formulation Treatment Administer this compound (i.p.) Drug_prep->Treatment Infection->Treatment 1h post-infection Monitor Monitor Survival & Clinical Signs Treatment->Monitor Analysis Endpoint Analysis: - Bacterial Load - Cytokine Levels Monitor->Analysis

Caption: Experimental workflow for evaluating this compound in a mouse sepsis model.

Signaling_Pathway cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Armeniaspirol_A This compound Protonophore Protonophore Activity Armeniaspirol_A->Protonophore Protease_inhibition Inhibition of ClpXP & ClpYQ Proteases Armeniaspirol_A->Protease_inhibition PMF_disruption Disruption of Proton Motive Force Protonophore->PMF_disruption Bacterial_death Bacterial Cell Death PMF_disruption->Bacterial_death Protein_homeostasis Disrupted Protein Homeostasis Protease_inhibition->Protein_homeostasis Cell_division_arrest Cell Division Arrest Protein_homeostasis->Cell_division_arrest Cell_division_arrest->Bacterial_death

Caption: Mechanism of action of this compound leading to bacterial cell death.

References

Troubleshooting & Optimization

Technical Support Center: Total Synthesis of Armeniaspirol A

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the total synthesis of Armeniaspirol A. This resource is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this potent antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist you in overcoming the challenges associated with this complex molecule.

Frequently Asked Questions (FAQs)

Q1: What are the main strategic challenges in the total synthesis of this compound?

A1: The primary challenges in the total synthesis of this compound revolve around two key aspects of its structure: the construction of the unique spiro[4.4]non-8-ene scaffold and the controlled introduction of the chloro substituents.[1][2] Early synthetic attempts were hampered by a late-stage oxidative chlorination that resulted in over-chlorination.[1][3] More recent successful syntheses have focused on strategies that avoid this late-stage chlorination and employ novel methods for forming the spirocycle.[1]

Q2: Have any total syntheses of this compound been successfully completed?

A2: Yes, a concise total synthesis of (±)-armeniaspirol A has been reported, proceeding in six steps with an overall yield of 20.3%. This route features a copper-catalyzed radical cross-coupling reaction to form the spirocycle. Another earlier synthesis was also short (7 steps, 13.8% overall yield), but it yielded a chloro-armeniaspirol derivative instead of the natural product itself due to issues with chlorination.

Q3: What is the biological significance of this compound that justifies its challenging synthesis?

A3: Armeniaspirols are a novel class of antibiotics with potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). They exhibit a unique mechanism of action, acting as a protonophore to depolarize the bacterial cell membrane. This novel mechanism makes them promising lead structures for the development of new antibiotics to combat antimicrobial resistance.

Troubleshooting Guides

Issue 1: Uncontrolled Chlorination during Synthesis

Q: My late-stage oxidative chlorination is leading to multiple chlorinated products, including undesired chlorination on the phenyl ring. How can I achieve selective chlorination?

A: This is a well-documented challenge in the synthesis of this compound. The electron-rich phenyl ring is susceptible to chlorination under forcing oxidative conditions.

Troubleshooting Steps:

  • Avoid Late-Stage Chlorination: The most effective strategy is to revise your synthetic route to avoid a late-stage chlorination step. Instead, aim to couple an already chlorinated pyrrole (B145914) moiety. A suitable starting material for this approach is the commercially available 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione.

  • Protecting Groups: While not explicitly detailed in the provided literature for this specific issue, consider the use of protecting groups on the phenolic ring to reduce its electron density and subsequent reactivity towards chlorination. However, this would add extra steps to your synthesis.

  • Milder Chlorinating Agents: If you must perform a chlorination step, screen for milder and more selective chlorinating agents. The use of N-chlorosuccinimide (NCS) has been reported, but it can also lead to chlorination of the phenyl ring. Careful control of stoichiometry and reaction conditions is crucial.

Issue 2: Low Yield or Failure in Spirocycle Formation

Q: I am struggling to construct the spiro[4.4]non-8-ene core. My attempts at direct coupling have failed. What are some proven or promising strategies?

A: The formation of the spirocyclic core is a critical and challenging step. Several approaches have been attempted with varying degrees of success.

Troubleshooting and Alternative Strategies:

  • Copper-Catalyzed Radical Cross-Coupling/Cyclization: This has been shown to be a successful method. It involves the reaction of a suitably functionalized phenol (B47542) with an exocyclic olefin embedded in the pyrrole heterocycle. If this reaction is failing, consider the following:

    • Catalyst and Ligand: Ensure the purity and activity of your copper catalyst and any associated ligands.

    • Solvent and Temperature: These parameters can be critical for radical reactions. Screen a range of solvents and temperatures to optimize the reaction.

    • Precursor Purity: The purity of your starting materials is paramount. Impurities can quench the radical intermediates or interfere with the catalyst.

  • Biomimetic Approach: An early synthesis mimicked the presumed biosynthetic pathway by an intramolecular attack of the phenolic group at C-8 of a benzoylated pyrrole ring. While this yielded the spirocycle, it was part of the route that led to the over-chlorination issue.

  • Alternative Coupling Strategies to Avoid: Several other coupling strategies have been reported to be unsuccessful and should likely be avoided:

    • Umpolung: An attempt to use a dithiane for a C7-C8 coupling failed as the dithiane could not be lithiated with n-BuLi.

    • McMurry Coupling: This approach, using Zn and TiCl4, led to the decomposition of starting materials.

    • Samarium Iodide-Mediated Radical Coupling: This also resulted in the decomposition of the starting materials.

Issue 3: Unexpected Rearrangement or Fragmentation

Q: I am observing the formation of an unexpected constitutional isomer or fragmentation of my pyrrole starting material during my synthesis. What could be the cause?

A: Unanticipated side reactions are a significant hurdle. Two specific instances have been reported in the literature:

  • Lewis Acid-Mediated Rearrangement: An attempt to synthesize this compound from an oxidized methyl N-methyl pyrrole-2-carboxylate derivative in the presence of a Lewis acid resulted in an unexpected rearrangement to form "pseudothis compound". If your route involves similar substrates and Lewis acids, be aware of this potential side reaction. Consider alternative, non-Lewis acidic conditions for your desired transformation.

  • Oxidative Fragmentation: The oxidative chlorination of pyrrole-2-ketones to form the desired α,β-dichloro-α,β-unsaturated lactam scaffold can lead to oxidative fragmentation. This was overcome in one instance by having a neighboring free phenol group that facilitated an intramolecular trapping, preventing fragmentation. If you are encountering this issue, you may need to redesign your substrate to allow for a similar intramolecular trapping event.

Quantitative Data Summary

The following table summarizes the yields of two different synthetic routes to this compound and a related derivative.

Synthetic RouteNumber of StepsOverall YieldKey Challenge/Outcome
Biomimetic Approach with Late-Stage Oxidative Chlorination713.8%Produced chloro-armeniaspirol instead of the natural product due to over-chlorination of the electron-rich C2 position.
Copper-Catalyzed Radical Cross-Coupling/Cyclization620.3%Successful synthesis of racemic (±)-armeniaspirol A.

Key Experimental Protocols

Protocol 1: Synthesis of (±)-5-desoxo-armeniaspirol via Oxidative Radical Cross-Coupling/Cyclization

This protocol describes the key spirocycle-forming step in a successful total synthesis of (±)-armeniaspirol A.

Reagents and Materials:

  • 6-hexyl resorcinol (B1680541)

  • 3,4-dichloro-5-methylene-1-methyl-1,5-dihydro-2H-pyrrol-2-one

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Anhydrous solvent (e.g., acetonitrile/water mixture)

Procedure:

  • Dissolve 6-hexyl resorcinol and the pyrrol-2-one derivative in the chosen solvent system under an inert atmosphere.

  • Add DDQ (1.2 equivalents) to the reaction mixture at room temperature.

  • Stir the reaction at room temperature and monitor its progress by TLC or LCMS. The reaction reported a yield of 45% for the desired product, (±)-5-desoxo-armeniaspirol.

  • Upon completion, quench the reaction and purify the product using standard chromatographic techniques.

Note: Initial attempts at this reaction at room temperature for 4 hours, mirroring conditions from other literature, led to decomposition of the starting material. Careful optimization of reaction time and temperature is crucial.

Protocol 2: Late-Stage Oxidation to (±)-Armeniaspirol A

This protocol details the final oxidation step to yield the target molecule.

Reagents and Materials:

  • (±)-5-desoxo-armeniaspirol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Acetonitrile/water mixture

Procedure:

  • Dissolve (±)-5-desoxo-armeniaspirol in an acetonitrile/water mixture.

  • Add DDQ (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction and monitor for the formation of (±)-armeniaspirol A. The reported yield for this step is 45%.

  • Upon completion, work up the reaction and purify the final product by column chromatography.

Note: Several other oxidizing agents were screened for this transformation and were found to be ineffective, leading to either decomposition or unreacted starting material. These included oxone, sodium chlorite/t-BuOOH, pyridinium (B92312) chlorochromate (PCC), and potassium persulfate.

Visualizations

The following diagrams illustrate key aspects of the total synthesis of this compound.

G cluster_retrosynthesis Retrosynthetic Analysis of this compound Armeniaspirol_A This compound Desoxo_Armeniaspirol 5-desoxo-armeniaspirol Armeniaspirol_A->Desoxo_Armeniaspirol Late-stage oxidation Hexyl_Resorcinol 6-hexyl resorcinol Desoxo_Armeniaspirol->Hexyl_Resorcinol Radical cross-coupling Pyrrole_Olefin Pyrrole Olefin Desoxo_Armeniaspirol->Pyrrole_Olefin Radical cross-coupling Pyrrole_Dione 3,4-dichloro-1-methyl- 1H-pyrrole-2,5-dione Pyrrole_Olefin->Pyrrole_Dione 1,2-addition & dehydration G cluster_troubleshooting Troubleshooting Workflow: Spirocycle Formation Start Spirocycle Formation Fails Check_Strategy Evaluate Coupling Strategy Start->Check_Strategy Radical_Coupling Using Cu-catalyzed Radical Cross-Coupling? Check_Strategy->Radical_Coupling Optimize Optimize Conditions: - Catalyst/Ligand Purity - Solvent & Temperature - Substrate Purity Radical_Coupling->Optimize Yes Alternative Consider Alternative Strategies Radical_Coupling->Alternative No Success Successful Spirocycle Formation Optimize->Success Unsuccessful_Methods Avoid Unsuccessful Methods: - Umpolung (dithiane) - McMurry Coupling - SmI2-mediated coupling Alternative->Unsuccessful_Methods

References

Overcoming undesired chlorination in Armeniaspirol A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming undesired chlorination during the synthesis of Armeniaspirol A and related compounds.

Troubleshooting Guide: Overcoming Undesired Chlorination

Undesired chlorination, particularly at the electron-rich C2 position of the phenolic ring, is a known challenge in certain synthetic routes towards this compound. This guide offers solutions to mitigate this side reaction.

Question 1: I am observing significant chlorination at the C2 position of the phenol (B47542) ring during the oxidative chlorination step of my pyrrole (B145914) intermediate. How can I prevent this?

Answer:

This is a common issue arising from the high reactivity of the phenol ring towards electrophilic chlorinating agents. Here are several strategies to address this, ranging from optimizing reaction conditions to modifying your synthetic strategy.

Strategy 1: Modification of the Synthetic Route

The most effective reported method to circumvent this issue is to alter the synthetic strategy to avoid a late-stage chlorination of the assembled precursor.[1][2]

  • Key Principle: Introduce the chlorine atoms on the pyrrole ring before coupling it with the phenolic component.

  • Recommended Action: Synthesize or procure a pre-chlorinated pyrrole building block, such as 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione. This intermediate can then be coupled with the phenolic moiety, for example, through a copper-catalyzed radical cross-coupling reaction.[1][2] This approach has been successfully used to synthesize (±)-armeniaspirol A with a good overall yield.[1][3]

Strategy 2: Optimization of Chlorination Reaction Conditions

If you must proceed with a synthetic route involving late-stage chlorination, careful control of reaction parameters is crucial.

  • Choice of Chlorinating Agent: The reactivity of the chlorinating agent plays a significant role. Highly reactive agents like molecular chlorine (Cl₂) can lead to over-chlorination.[4] Consider using milder or more selective reagents.

    • N-Chlorosuccinimide (NCS): Often a good starting point for controlled chlorination.

    • Sulfuryl chloride (SO₂Cl₂): Can be highly regioselective for phenols, especially with a catalyst.

    • Trichloroisocyanuric acid (TCCA): A solid, easy-to-handle source of electrophilic chlorine.

  • Solvent and Temperature: The reaction medium and temperature can influence selectivity. Non-polar solvents may favor less reactive pathways. Lowering the reaction temperature can also help to reduce the rate of undesired side reactions.

  • pH Control: For aqueous or biphasic systems, pH can dictate the active chlorinating species (e.g., Cl₂ vs. HOCl), thereby affecting reactivity and selectivity.[5][6]

Strategy 3: Use of Protecting Groups

Protecting the phenolic hydroxyl group can modulate the electron density of the ring and sterically hinder certain positions.

  • Silyl (B83357) Ethers (e.g., TBS, TIPS): These are readily installed and can be removed under specific conditions that are orthogonal to many other protecting groups.

  • Benzyl Ethers: Offer good stability but require harsher conditions for removal (e.g., hydrogenolysis).

  • Electron-Withdrawing Protecting Groups: Groups like sulfonyl derivatives can decrease the nucleophilicity of the phenol ring, thus reducing its susceptibility to electrophilic attack.

Question 2: I am seeing polychlorination on the pyrrole ring. How can I achieve selective monochlorination?

Answer:

Pyrroles are highly susceptible to polyhalogenation due to their electron-rich nature. Achieving selective monochlorination requires careful control.

  • Enzymatic Chlorination: Flavin-dependent halogenases can offer exceptional site-selectivity under mild conditions, though this may require specialized biochemical setups.[1][7]

  • Two-Step, One-Pot Method: A reported chemical method involves the oxidative chlorination of the pyrrole with trichloroisocyanuric acid (TCCA) to form a dichlorinated, non-aromatic intermediate. This is followed by reduction with tin(II) chloride or sodium dithionite (B78146) to yield the desired monochlorinated pyrrole.[3]

  • Protecting Groups on Pyrrole Nitrogen: The use of an electron-withdrawing protecting group on the pyrrole nitrogen, such as a sulfonyl group (e.g., tosyl or benzenesulfonyl), can reduce the overall reactivity of the pyrrole ring and improve the selectivity of subsequent reactions.[8]

Quantitative Data Summary

The following table summarizes a comparison of different approaches to manage chlorination in the synthesis of this compound and related structures.

StrategyKey Reagents/ConditionsPrimary OutcomeReported Yield (approx.)RegioselectivityCitation(s)
Modified Synthetic Route Pre-chlorinated pyrrole, Cu-catalyzed cross-couplingAvoids late-stage chlorination, preventing phenol over-chlorination.20.3% (overall)High[1],[2]
Original Route (Problematic) Oxidative chlorination of assembled precursorUndesired chlorination at C2 of the phenol ring.13.8% (overall)Low[1],[4]
Selective Pyrrole Monochlorination 1. TCCA2. SnCl₂ or Na₂S₂O₄Selective monochlorination of substituted pyrroles.Up to 100%High[3]
Catalyst-Controlled Phenol o-Chlorination NCS, Nagasawa's bis-thiourea catalystFavors ortho-chlorination of phenols.Good to excellentup to >16:1 o:p[5]
Catalyst-Controlled Phenol p-Chlorination NCS, (S)-BINAP-derived phosphine (B1218219) sulfideFavors para-chlorination of phenols.Good to excellentup to 1:20 o:p[5]
Directed Phenol Chlorination NCS, Pd(OAc)₂ (cat.), 2-pyridine directing groupRegioselective chlorination directed by an auxiliary group.Good to excellentHigh[3]

Experimental Protocols

Protocol 1: Synthesis of (±)-Armeniaspirol A via the Pre-chlorinated Pyrrole Route (Adapted from[1])

This protocol outlines the key steps of the successful synthesis that avoids late-stage chlorination.

  • Synthesis of the Phenolic Coupling Partner:

    • Alkylate dimethyl resorcinol (B1680541) with n-hexylbromide in the presence of n-BuLi to furnish the hexyl-substituted dimethyl resorcinol intermediate.

    • Demethylate the intermediate using BBr₃ in DCM at -78 °C to yield the 6-hexyl resorcinol.

  • Copper-Catalyzed Radical Cross-Coupling/Cyclization:

    • In a flame-dried flask under an argon atmosphere, dissolve the 6-hexyl resorcinol and the pre-chlorinated pyrrole derivative (3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione) in an appropriate dry solvent.

    • Add a suitable copper catalyst (e.g., Cu(OTf)₂).

    • Initiate the radical reaction according to the specific literature procedure, which may involve the addition of an oxidizing agent.

    • Monitor the reaction by TLC. Upon completion, quench the reaction and purify the spirocyclic product by column chromatography.

  • Final Steps:

    • The resulting intermediate is then carried forward through the remaining steps of the synthesis as described in the source literature to yield (±)-Armeniaspirol A.

Protocol 2: General Procedure for Protecting a Phenolic Hydroxyl as a TBS Ether

  • Dissolve the phenol (1.0 eq) and imidazole (B134444) (2.0-2.5 eq) in anhydrous DMF (0.5 M) under an inert atmosphere.

  • Add tert-butyldimethylsilyl chloride (TBSCl, 1.1-1.2 eq) portion-wise at room temperature.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography if necessary.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the undesired chlorination in the original this compound synthesis?

A1: The original synthetic route involved a late-stage oxidative chlorination step. The phenol ring in the precursor molecule is electron-rich, making it highly activated towards electrophilic aromatic substitution. The chlorinating agent, intended for the pyrrole moiety, also readily attacks the phenol ring, leading to the formation of a chlorinated byproduct at the C2 position.[1][4]

Q2: Are there any analytical techniques that can help me quickly identify if I have the undesired chlorinated byproduct?

A2: Yes, high-resolution mass spectrometry (HRMS) is an excellent tool to quickly identify the presence of the undesired chlorinated product by looking for the characteristic isotopic pattern of chlorine atoms in the molecular ion peak. ¹H and ¹³C NMR spectroscopy will also show distinct shifts and coupling patterns for the chlorinated analogue compared to the desired product.

Q3: Besides changing the entire synthetic route, what is the simplest single change I can make to potentially reduce undesired chlorination?

A3: Lowering the reaction temperature is often the simplest and most immediate change you can make. This will decrease the overall reaction rate, and may disproportionately slow down the undesired, likely faster, side reaction on the highly activated phenol ring, thus improving selectivity.

Q4: Can I use a protecting group on the phenol that can be removed in the final step?

A4: Yes, this is a viable strategy. An ideal protecting group would be one that is stable to the chlorination conditions and can be removed without affecting the rest of the molecule. A silyl ether, such as a TBS ether, is a good candidate as it can often be removed with fluoride (B91410) ions (e.g., TBAF), which is a mild condition that is unlikely to affect the this compound core.

Visualizations

experimental_workflow Troubleshooting Workflow for Undesired Chlorination start Start: Undesired Chlorination Observed strategy Evaluate Synthetic Strategy start->strategy route_change Can the synthetic route be modified? strategy->route_change Feasibility pre_chlorinate Adopt Pre-chlorinated Pyrrole Strategy route_change->pre_chlorinate Yes optimize Optimize Reaction Conditions route_change->optimize No analyze Analyze Product Mixture (NMR, HRMS) pre_chlorinate->analyze protecting_group Consider Protecting Groups optimize->protecting_group reagent Change Chlorinating Agent (e.g., NCS, SO2Cl2) optimize->reagent conditions Lower Temperature & Change Solvent optimize->conditions pg_phenol Protect Phenol (e.g., TBS ether) protecting_group->pg_phenol pg_pyrrole Protect Pyrrole-N (e.g., Sulfonyl group) protecting_group->pg_pyrrole reagent->analyze conditions->analyze pg_phenol->analyze pg_pyrrole->analyze success Success: Desired Product Obtained analyze->success Issue Resolved fail Problem Persists: Re-evaluate Strategy analyze->fail Issue Not Resolved fail->strategy signaling_pathway Logical Relationship of Chlorination Selectivity Strategies main_goal Goal: Selective Chlorination of Armeniaspirol Precursor sub_pyrrole Pyrrole Ring (Target for Chlorination) main_goal->sub_pyrrole Desired sub_phenol Phenol Ring (Site of Undesired Rxn) main_goal->sub_phenol Undesired strat_kinetic Kinetic Control sub_pyrrole->strat_kinetic strat_thermo Substrate Modification sub_pyrrole->strat_thermo sub_phenol->strat_kinetic sub_phenol->strat_thermo reagent Mild/Selective Reagent (e.g., NCS) strat_kinetic->reagent temp Low Temperature strat_kinetic->temp catalyst Directing Catalyst strat_kinetic->catalyst pg_phenol Phenol Protecting Group (Reduces Reactivity) strat_thermo->pg_phenol pg_pyrrole Pyrrole-N Protecting Group (Modulates Reactivity) strat_thermo->pg_pyrrole route_mod Route Modification (Pre-chlorination) strat_thermo->route_mod

References

Strategies to improve the yield of Armeniaspirol A synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Armeniaspirol A Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges and improving the yield of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What is a reliable and high-yielding synthetic route to (±)-Armeniaspirol A?

A concise and effective 6-step total synthesis of (±)-Armeniaspirol A has been reported with an overall yield of 20.3%.[1][2][3][4][5] This route's key feature is the construction of the spiro[4.4]non-8-ene scaffold via a copper-catalyzed oxidative radical cross-coupling/cyclization reaction.[1][2][3]

Q2: What are the main challenges encountered in the synthesis of this compound?

Early synthetic attempts faced challenges with late-stage oxidative chlorination, which led to undesired chlorination at the electron-rich C2 position of the pyrrole (B145914) ring, forming chloro-armeniaspirol instead of the desired natural product.[1][3][4] Another significant challenge is the potential for starting material decomposition during the key spirocyclization step if reaction conditions are not optimized.[1][6] Some alternative strategies, such as Umpolung, McMurry coupling, and samarium iodide-mediated radical coupling, have been reported as unsuccessful, leading to decomposition of starting materials.[1][6]

Q3: How can the yield of the key spirocyclization step be improved?

The key oxidative radical cross-coupling/cyclization to form the 5-desoxo-armeniaspirol intermediate can be optimized. Initial attempts using conditions reported by Huang et al. (DDQ, FeCl₃, 4h at room temperature) resulted in decomposition of the starting material.[1][6] Yield can be significantly improved by:

  • Reducing the reaction time: Shortening the reaction time to 15 minutes at room temperature led to the formation of the product in a 45% yield.[1][6]

  • Changing the catalyst: Replacing FeCl₃ with Cu(OTf)₂ in toluene (B28343) at room temperature improved the yield to 68%.[3][4]

Q4: Are there any alternative synthetic strategies that have been explored?

Yes, several other strategies were explored but proved to be less successful. These include:

  • A C7-C8 coupling strategy using an Umpolung of a protected benzaldehyde, which failed at the lithiation step.[1][3][6]

  • McMurry coupling and samarium iodide-mediated radical coupling, both of which resulted in the decomposition of starting materials.[1][3][6]

  • A Shapiro reaction was also attempted for the C7-C8 coupling.[1][3]

  • An earlier synthetic route (7 steps, 13.8% overall yield) involved the attack of a phenolic group on a benzoylated pyrrole ring but yielded a chlorinated analog of this compound.[1][3][4]

Troubleshooting Guides

Problem 1: Low or no yield in the key oxidative radical cross-coupling/cyclization step.

  • Possible Cause 1: Decomposition of starting materials.

    • Solution: As reported, prolonged reaction times (e.g., 4 hours) with DDQ can lead to decomposition.[1][6] Reduce the reaction time significantly; successful reactions have been performed in as little as 15 minutes.[1][6]

  • Possible Cause 2: Inefficient catalyst.

    • Solution: While FeCl₃ can be used, Cu(OTf)₂ has been shown to provide a better yield (68% vs. 45%).[1][3][4] Consider using Cu(OTf)₂ as the catalyst in toluene.

  • Possible Cause 3: Purity of reagents and starting materials.

    • Solution: Ensure that the resorcinol (B1680541) derivative and the pyrrole derivative are pure. Impurities can interfere with the radical reaction. Use freshly distilled solvents.

Problem 2: Unwanted side products, such as chlorinated byproducts.

  • Possible Cause: Late-stage chlorination.

    • Solution: Avoid synthetic routes that introduce the chlorine atoms at a late stage, as this can lead to over-chlorination.[1][3][6] The recommended route starts with an already chlorinated pyrrole building block (3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione).[1][6] The synthesis of certain analogues using N-chlorosuccinimide (NCS) for spirocyclization can also lead to chlorination of the phenyl ring.[7]

Data Presentation

Table 1: Comparison of Overall Yields for this compound Synthesis

Synthetic RouteNumber of StepsOverall YieldKey StepReference
Copper-Catalyzed Radical Cross-Coupling Route620.3%Oxidative radical cross-coupling/cyclization with Cu(OTf)₂[1],[2],[3]
Early Route Mimicking Biosynthesis713.8%Phenolic attack on benzoylated pyrrole ring[1],[3],[4]

Table 2: Yield Improvement in the Key Spirocyclization Step

ReactantsCatalyst/ReagentSolventTimeTemperatureYield of 5-desoxo-armeniaspirolReference
6-hexyl resorcinol + 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dioneFeCl₃, DDQ-4 hRoom Temp.Decomposition[1],[6]
6-hexyl resorcinol + 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dioneDDQ-15 minRoom Temp.45%[1],[6]
6-hexyl resorcinol + 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dioneCu(OTf)₂, DDQToluene-Room Temp.68%[3],[4]

Experimental Protocols

Protocol 1: Synthesis of 6-hexyl resorcinol (Intermediate 12)

  • Alkylation of dimethyl resorcinol: To a solution of dimethyl resorcinol (10) in an appropriate solvent, add n-BuLi at a low temperature. Then, add n-hexylbromide and allow the reaction to proceed to furnish intermediate 11. This step has a reported yield of 85%.[1][6]

  • Demethylation: Dissolve intermediate 11 in dichloromethane (B109758) (DCM) and cool to -78 °C. Add BBr₃ and stir the reaction mixture. Upon completion, quench the reaction to yield 6-hexyl resorcinol (12). This step has a reported yield of 78%.[1][6]

Protocol 2: Copper-Catalyzed Oxidative Radical Cross-Coupling/Cyclization (Key Step)

  • To a solution of 6-hexyl resorcinol (12) and 3,4-dichloro-1-methyl-1H-pyrrole-2,5-dione (9) in toluene, add Cu(OTf)₂ and DDQ.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. The reaction is typically complete within a short period.

  • Upon completion, quench the reaction and purify the crude product by column chromatography to obtain 5-desoxo-armeniaspirol (13) in approximately 68% yield.[3][4]

Protocol 3: Final Oxidation to (±)-Armeniaspirol A

  • Dissolve 5-desoxo-armeniaspirol (13) in 80% aqueous acetonitrile.

  • Add DDQ (1.2 equivalents).

  • Stir the mixture at room temperature for 10 hours.

  • Remove the solvent under vacuum and purify the crude product by flash column chromatography to yield (±)-Armeniaspirol A. This step has a reported yield of 45%.[8]

Visualizations

Synthesis_Workflow A Dimethyl Resorcinol B Intermediate 11 A->B n-BuLi, n-hexylbromide (85% yield) C 6-hexyl Resorcinol (12) B->C BBr3, DCM, -78°C (78% yield) E 5-desoxo-armeniaspirol (13) C->E Cu(OTf)2, DDQ Toluene, RT (68% yield) D 3,4-dichloro-1-methyl-1H -pyrrole-2,5-dione (9) D->E F (±)-Armeniaspirol A E->F DDQ, 80% aq. MeCN (45% yield)

Caption: Successful 6-step synthetic workflow for (±)-Armeniaspirol A.

Troubleshooting_Tree start Low/No Yield in Spirocyclization check_time Was reaction time > 15 min? start->check_time reduce_time Reduce reaction time to 15 min check_time->reduce_time Yes check_catalyst Was FeCl3 used? check_time->check_catalyst No success Improved Yield reduce_time->success change_catalyst Switch to Cu(OTf)2 check_catalyst->change_catalyst Yes check_purity Check purity of starting materials and solvents check_catalyst->check_purity No change_catalyst->success check_purity->success

Caption: Troubleshooting decision tree for the key spirocyclization step.

References

Enhancing Armeniaspirol A production in Streptomyces through metabolic engineering

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the metabolic engineering of Streptomyces to enhance the production of Armeniaspirol A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My wild-type Streptomyces strain produces very low or undetectable levels of this compound. What are the initial steps to enhance production?

A1: Low initial production is a common challenge. Several strategies can be employed to boost the yield of Armeniaspirols, a family of potent polyketide antibiotics.[1][2][3][4] Initial efforts should focus on two key areas: eliminating competing metabolic pathways and increasing the supply of biosynthetic precursors.

  • Deletion of Competing Polyketide Clusters: Streptomyces species often harbor multiple polyketide synthase (PKS) gene clusters that may compete for the same precursor pools.[3] For instance, the disruption of the notonesomycin biosynthetic gene cluster has been shown to result in a seven-fold improvement in armeniaspirol production by reducing competition for primary substrates like acyl-CoAs.

  • Optimization of Culture Conditions: Systematically optimizing fermentation conditions such as media composition (carbon and nitrogen sources), pH, temperature, and incubation time can significantly impact secondary metabolite production.

Q2: I have tried overexpressing the Armeniaspirol biosynthetic gene cluster (BGC), but the yield improvement is marginal. What could be the limiting factors?

A2: If overexpressing the entire BGC does not yield the desired increase, the bottleneck likely lies in the supply of necessary precursors from primary metabolism. The biosynthesis of this compound depends on a dichloropyrrolyl starter unit and a 2-alkylmalonyl CoA extender unit. Strategies to address this include:

  • Overexpression of the Extender Unit Pathway: Enhancing the pool of the 2-alkylmalonyl CoA extender unit is critical. Overexpression of the armJKLN genes, which are involved in this pathway, has been demonstrated to lead to a significant (up to 49-fold) increase in Armeniaspirol production.

  • Enhancing Primary Metabolism Precursors: The availability of acyl-CoAs is often a limiting factor. The expression of a heterologous fatty acyl-CoA synthase (FAS) can dramatically increase the supply of these precursors, resulting in a substantial (up to 97-fold) enhancement of this compound production. This strategy may also lead to the production of novel Armeniaspirol analogs.

Q3: My genetic modifications, such as gene overexpression or deletion, are not leading to the expected increase in this compound production. What should I troubleshoot?

A3: When genetic modifications do not yield the expected results, a systematic troubleshooting process is necessary:

  • Verify Genetic Modifications: Confirm the successful integration, expression, or deletion of your target genes using PCR, qPCR, or sequencing.

  • Codon Optimization: If you are expressing a heterologous gene (e.g., fatty acyl-CoA synthase), ensure that the codons have been optimized for Streptomyces.

  • Promoter Strength: The choice of promoter for your overexpression cassettes is crucial. The use of a strong constitutive promoter, such as kasO*p, has been shown to be effective.

  • Metabolic Burden: Overexpression of genes can place a significant metabolic burden on the host, potentially redirecting resources away from your target pathway. Try using weaker promoters or optimizing expression levels.

  • Toxicity of Intermediates: The accumulation of certain biosynthetic intermediates might be toxic to the cells. Monitor cell growth and viability post-modification.

  • Analytical Method Sensitivity: Ensure your analytical methods (e.g., LC-MS) are sensitive enough to detect small changes in production.

Q4: I am observing the production of novel or unexpected analogs alongside this compound. Why is this happening?

A4: The appearance of novel analogs is often a positive outcome of metabolic engineering.

  • Increased Precursor Diversity: Strategies like the overexpression of a heterologous fatty acyl-CoA synthase can lead to a more diverse pool of acyl-CoA precursors. The Armeniaspirol biosynthetic machinery may then incorporate these different precursors, resulting in the creation of new analogs.

  • Tailoring Enzyme Manipulation: Manipulation of the tailoring enzymes within the BGC, which are responsible for modifications like chlorination, cyclization, and methylation, can also lead to the generation of novel analogs. For example, overexpression of the N-methyltransferase armO can alter the profile of produced compounds.

Quantitative Data Summary

The following table summarizes the reported fold-increase in Armeniaspirol production achieved through various metabolic engineering strategies in Streptomyces sp. A793.

Engineering StrategyTargetFold Increase in ProductionReference
Deletion of Competing PathwayNotonesomycin BGC7-fold
Overexpression of Late-Stage Tailoring EnzymearmO (N-methyltransferase)12-fold
Overexpression of Extender Unit PathwayarmJKLN49-fold
Expression of Heterologous EnzymeFatty Acyl-CoA Synthase (FAS)97-fold

Experimental Protocols

1. Deletion of a Competing Polyketide Synthase Gene Cluster

This protocol describes a general workflow for gene cluster deletion in Streptomyces using CRISPR-Cas9-based methods.

  • Design of guide RNAs (gRNAs): Design two gRNAs targeting the flanking regions of the competing PKS cluster to be deleted.

  • Construction of the Deletion Vector: Clone the Cas9 expression cassette and the two gRNA expression cassettes into a suitable Streptomyces vector.

  • Transformation into Streptomyces: Introduce the deletion vector into the desired Streptomyces strain via protoplast transformation or conjugation.

  • Selection of Mutants: Select for transformants carrying the deletion vector.

  • Verification of Deletion: Screen the resulting colonies by PCR using primers flanking the deleted region to confirm the absence of the gene cluster.

2. Overexpression of Biosynthetic Genes

This protocol outlines the steps for overexpressing key genes or gene cassettes to enhance this compound production.

  • Vector Construction:

    • Amplify the gene(s) of interest (e.g., armJKLN, heterologous FAS) from the source DNA.

    • Clone the amplified gene(s) into an integrative Streptomyces expression vector under the control of a strong constitutive promoter (e.g., kasO*p).

  • Transformation: Introduce the overexpression vector into the Streptomyces host strain.

  • Integration and Selection: Select for transformants where the vector has integrated into the host chromosome.

  • Expression Analysis: Verify the overexpression of the target gene(s) using RT-qPCR.

  • Fermentation and Product Analysis: Cultivate the engineered strain under optimized fermentation conditions and analyze the this compound production using LC-MS.

Visualizations

Armeniaspirol_Biosynthesis_Pathway cluster_primary_metabolism Primary Metabolism cluster_precursors Precursor Supply cluster_pks Polyketide Synthesis cluster_tailoring Tailoring Steps Fatty Acid Metabolism Fatty Acid Metabolism Acyl-CoAs Acyl-CoAs Fatty Acid Metabolism->Acyl-CoAs Amino Acid Metabolism Amino Acid Metabolism Dichloropyrrolyl Starter Unit Dichloropyrrolyl Starter Unit Amino Acid Metabolism->Dichloropyrrolyl Starter Unit 2-Alkylmalonyl-CoA Extender Unit 2-Alkylmalonyl-CoA Extender Unit Acyl-CoAs->2-Alkylmalonyl-CoA Extender Unit ArmJKLN PKS Modules Module 1 Module 2 Module 3 Dichloropyrrolyl Starter Unit->PKS Modules:mod1 2-Alkylmalonyl-CoA Extender Unit->PKS Modules:mod2 TailoringEnzymes Chlorination Cyclization N-methylation (ArmO) PKS Modules->TailoringEnzymes This compound This compound TailoringEnzymes->this compound Experimental_Workflow Start Start Strain_Selection Select Streptomyces Producer Strain Start->Strain_Selection Strategy_Decision Choose Engineering Strategy Strain_Selection->Strategy_Decision Deletion Delete Competing PKS Cluster Strategy_Decision->Deletion Reduce Competition Overexpression Overexpress Precursor /Tailoring Genes Strategy_Decision->Overexpression Boost Precursors Heterologous_Expression Express Heterologous FAS Strategy_Decision->Heterologous_Expression Increase Acyl-CoAs Vector_Construction Construct Plasmids Deletion->Vector_Construction Overexpression->Vector_Construction Heterologous_Expression->Vector_Construction Transformation Transform Streptomyces Vector_Construction->Transformation Verification Verify Genetic Modifications Transformation->Verification Fermentation Optimize Fermentation Conditions Verification->Fermentation Analysis LC-MS Analysis of This compound Fermentation->Analysis End End Analysis->End Troubleshooting_Logic Problem Low this compound Production Check_Modification Genetic Modification Successful? Problem->Check_Modification Analytical_Issue Re-evaluate Analytical Method Sensitivity Problem->Analytical_Issue Verify_DNA Verify Plasmid/Integration (PCR, Sequencing) Check_Modification->Verify_DNA No Check_Expression Gene Expression Confirmed? Check_Modification->Check_Expression Yes Verify_DNA->Check_Modification Verify_RNA Check Transcript Levels (RT-qPCR) Check_Expression->Verify_RNA No Culture_Conditions Culture Conditions Optimized? Check_Expression->Culture_Conditions Yes Verify_RNA->Check_Expression Precursor_Limitation Precursor Supply Likely Bottleneck Overexpress_Precursors Overexpress armJKLN or heterologous FAS Precursor_Limitation->Overexpress_Precursors Overexpress_Precursors->Problem Culture_Conditions->Precursor_Limitation Yes Optimize_Media Optimize Media, pH, Temperature Culture_Conditions->Optimize_Media No Optimize_Media->Culture_Conditions

References

Addressing solubility issues of Armeniaspirol A in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Armeniaspirol A. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in biological assays, with a particular focus on addressing its solubility limitations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a novel antibiotic with potent activity against Gram-positive bacteria. It exhibits a dual mechanism of action:

  • Protonophore Activity : It acts as a protonophore, disrupting the bacterial cell membrane's potential by transporting protons across it. This leads to membrane depolarization and a decrease in cellular ATP levels.

  • Enzyme Inhibition : It inhibits the ATP-dependent proteases ClpXP and ClpYQ, which are crucial for bacterial cell division. This inhibition leads to a dysregulation of the divisome and ultimately, cell division arrest.

Q2: Why does this compound precipitate in my aqueous assay buffer or cell culture medium?

A2: this compound is a hydrophobic molecule with low aqueous solubility. When a concentrated stock solution, typically prepared in an organic solvent like DMSO, is diluted into an aqueous environment, the compound's solubility limit can be exceeded, causing it to "crash out" or precipitate.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound and other poorly soluble compounds for in vitro assays. Ethanol and methanol (B129727) can also be used.

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance of cell lines to DMSO varies. Generally, it is recommended to keep the final concentration of DMSO in cell-based assays at or below 0.5% (v/v) to minimize solvent-induced toxicity. However, it is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line.

Troubleshooting Guide: Solubility Issues

This guide provides a systematic approach to addressing precipitation issues with this compound.

Problem Potential Cause Recommended Solution
Immediate precipitation upon dilution High Final Concentration: The target concentration in the aqueous medium exceeds the solubility limit of this compound.1. Lower the Final Concentration: Attempt the experiment with a lower final concentration of this compound.2. Determine Solubility: Perform a solubility test (see Experimental Protocols) to find the maximum soluble concentration in your specific medium.
Solvent Shock: Rapid change in the solvent environment from organic to aqueous causes the compound to precipitate.1. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions in your assay buffer or medium.2. Slow Addition and Mixing: Add the this compound stock solution dropwise to the pre-warmed (37°C) aqueous medium while gently vortexing or swirling to ensure rapid dispersion.
Precipitation after incubation Compound Instability: this compound may not be stable in the aqueous environment over extended periods at 37°C.1. Reduce Incubation Time: If the experimental design allows, reduce the incubation period.2. Fresh Preparations: For longer experiments, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals.
Interaction with Media Components: Components in the cell culture medium, such as proteins in fetal bovine serum (FBS), may interact with this compound, leading to precipitation.1. Reduce Serum Concentration: If your cell line permits, try reducing the serum percentage in the medium.2. Test Different Media: Evaluate if the precipitation is specific to a particular media formulation.
Inconsistent Results Partial Precipitation: Undetected microprecipitation is occurring, leading to a lower effective concentration of soluble this compound.1. Visual Inspection: Before adding to cells, carefully inspect the final solution for any signs of cloudiness or particulates against a light source.2. Filtration: Filter the final working solution through a 0.22 µm syringe filter to remove any potential precipitates.

Data Presentation: Solubility of this compound

Solvent Qualitative Solubility Typical Use Considerations
Dimethyl Sulfoxide (DMSO) HighPreparing high-concentration stock solutions (e.g., 10-50 mM)Can be toxic to cells at higher concentrations. Keep final concentration low (≤0.5%).
Ethanol (EtOH) ModerateAlternative for preparing stock solutions.Can be more volatile and may have higher cellular toxicity than DMSO at similar concentrations.
Methanol (MeOH) ModerateAlternative for preparing stock solutions.Generally more toxic to cells than ethanol.
Aqueous Buffers (e.g., PBS, Cell Culture Media) LowFinal working solutions for biological assays.Prone to precipitation, especially at higher concentrations.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound (Molecular Weight: 384.25 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a sterile vial.

  • Solvent Addition: Calculate the required volume of DMSO for a 10 mM stock solution:

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1000

    • Volume (µL) = (1 mg / 384.25 g/mol ) * 1000 = 2.60 µL

    • Note: For ease of handling, it is recommended to prepare a larger volume. For example, for 100 µL of a 10 mM stock, weigh out 3.84 mg of this compound.

  • Dissolution: Add the calculated volume of DMSO to the vial. Cap the vial tightly and vortex for 1-2 minutes until the compound is completely dissolved. Visually inspect for any remaining solid particles.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determination of Maximum Soluble Concentration in Aqueous Media

This protocol allows you to determine the highest concentration of this compound that remains soluble in your specific cell culture medium.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your complete cell culture medium (pre-warmed to 37°C)

  • Sterile 96-well plate

  • Multichannel pipette

  • Plate reader capable of measuring absorbance at 600 nm

Procedure:

  • Serial Dilution: Prepare a 2-fold serial dilution of your 10 mM this compound stock solution in DMSO.

  • Addition to Media: In the 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.

  • Add 2 µL of each this compound dilution from step 1 to the corresponding wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a vehicle control (2 µL of DMSO without this compound).

  • Incubation and Observation: Incubate the plate at 37°C for 1-2 hours. Visually inspect the wells for any signs of precipitation.

  • Absorbance Reading: Measure the absorbance of each well at 600 nm using a plate reader. An increase in absorbance compared to the vehicle control indicates precipitation.

  • Analysis: The highest concentration that does not show a significant increase in absorbance is the maximum soluble concentration of this compound in your medium under these conditions.

Protocol 3: Bacterial Membrane Potential Assay

This protocol uses a fluorescent dye to measure changes in bacterial membrane potential upon treatment with this compound.

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus)

  • Appropriate bacterial growth medium (e.g., Tryptic Soy Broth - TSB)

  • Assay Buffer (e.g., 5 mM HEPES, 20 mM glucose, pH 7.2)

  • Voltage-sensitive fluorescent dye (e.g., DiSC3(5))

  • This compound working solutions

  • Positive control (e.g., CCCP - Carbonyl cyanide m-chlorophenyl hydrazone)

  • 96-well black, clear-bottom plates

  • Fluorescence plate reader

Procedure:

  • Bacterial Culture: Grow bacteria to the mid-logarithmic phase of growth.

  • Cell Preparation: Harvest the bacterial cells by centrifugation, wash them with the assay buffer, and resuspend them in the assay buffer to a standardized optical density (e.g., OD600 of 0.05).

  • Dye Loading: Add the voltage-sensitive dye to the bacterial suspension at its optimal concentration (e.g., 1 µM for DiSC3(5)) and incubate in the dark at room temperature for 15-30 minutes to allow the dye to accumulate in the polarized membranes.

  • Assay Setup: Add the dye-loaded bacterial suspension to the wells of the 96-well plate.

  • Compound Addition: Add different concentrations of this compound, the positive control (CCCP), and a vehicle control (DMSO) to the respective wells.

  • Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity over time using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye. An increase in fluorescence indicates membrane depolarization.

  • Data Analysis: Plot the change in fluorescence intensity over time for each condition.

Visualizations

ArmeniaspirolA_Protonophore_Mechanism cluster_membrane Bacterial Cell Membrane Membrane H_in H+ Membrane->H_in Armeniaspirol_A This compound Armeniaspirol_A->Membrane Transports H+ across membrane H_out H+ H_out->Armeniaspirol_A Binds H+ Depolarization Membrane Depolarization H_in->Depolarization Disrupts Proton Motive Force ATP_Synthase ATP Synthase Depolarization->ATP_Synthase Inhibits ATP_Production ATP Production (Decreased) ATP_Synthase->ATP_Production

Caption: this compound acting as a protonophore to disrupt the bacterial membrane potential.

ArmeniaspirolA_Clp_Inhibition Armeniaspirol_A This compound ClpXP ClpXP Protease Armeniaspirol_A->ClpXP Inhibits ClpYQ ClpYQ Protease Armeniaspirol_A->ClpYQ Inhibits Cell_Division_Arrest Cell Division Arrest Divisome_Proteins Divisome & Elongasome Proteins (e.g., FtsZ, DivIVA) ClpXP->Divisome_Proteins Degrades ClpYQ->Divisome_Proteins Degrades Cell_Division Cell Division Divisome_Proteins->Cell_Division Regulates

Caption: Inhibition of ClpXP and ClpYQ proteases by this compound, leading to cell division arrest.

Experimental_Workflow_Solubility Start Start: Prepare 10 mM This compound in DMSO Serial_Dilution Create 2-fold serial dilutions in DMSO Start->Serial_Dilution Add_to_Media Add 2 µL of each dilution to 198 µL of pre-warmed media in a 96-well plate Serial_Dilution->Add_to_Media Incubate Incubate at 37°C for 1-2 hours Add_to_Media->Incubate Observe Visually inspect for precipitation Incubate->Observe Read_Absorbance Measure absorbance at 600 nm Observe->Read_Absorbance Analyze Determine highest concentration without increased absorbance Read_Absorbance->Analyze Precipitation Precipitation Observed Analyze->Precipitation High Absorbance No_Precipitation No Precipitation Analyze->No_Precipitation Low Absorbance

Caption: Experimental workflow for determining the maximum soluble concentration of this compound.

Armeniaspirol A stability and degradation pathways

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Armeniaspirol A.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to keep it at -20°C.[1] The compound is stable enough for a few weeks at ambient temperatures during standard shipping.[1]

Q2: Is this compound stable in acidic conditions?

Yes, studies have shown that this compound is stable and retains its chemical structure in acidic conditions, specifically at a pH of 2.5.[2] Its antibacterial activity against H. pylori is even more potent at this pH.[2]

Q3: I am observing a loss of activity in my this compound sample. What could be the cause?

Several factors could contribute to a loss of activity. Consider the following:

  • Improper Storage: Ensure that the compound has been stored according to the recommended conditions (see Q1). Prolonged exposure to light, elevated temperatures, or humidity can lead to degradation.

  • pH of the Medium: While stable in acidic conditions, its stability across the full pH spectrum has not been extensively reported. Extreme pH values in your experimental buffer could potentially lead to hydrolysis.

  • Oxidative Stress: Exposure to oxidizing agents or even atmospheric oxygen over extended periods in solution could cause degradation.

  • Repeated Freeze-Thaw Cycles: For solutions stored at -20°C, repeated freeze-thaw cycles may degrade the compound. It is advisable to aliquot the solution into smaller, single-use volumes.

Q4: Are there any known degradation pathways for this compound?

While specific degradation pathways for this compound under various stress conditions have not been detailed in published literature, potential degradation pathways can be hypothesized based on its chemical structure. These may include hydrolysis of the lactam ring, oxidation of the phenol (B47542) group, and reactions involving the chlorinated pyrrole (B145914) moiety. Forced degradation studies would be necessary to identify the specific degradation products and pathways.

Q5: How can I check the purity and integrity of my this compound sample?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach to assess the purity of your this compound sample. This method should be able to separate the intact drug from any potential degradation products. Developing such a method typically involves exposing the drug to forced degradation conditions (e.g., acid, base, oxidation, heat, light) to generate potential impurities and then optimizing the HPLC conditions to resolve all peaks.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Unexpected or inconsistent results in biological assays. Degradation of this compound stock solution.Prepare fresh stock solutions from a properly stored solid sample. Aliquot stock solutions to avoid repeated freeze-thaw cycles. Protect solutions from light.
Incompatibility with assay buffer.Check the pH and composition of your assay buffer. If possible, perform a preliminary stability test of this compound in the buffer under your experimental conditions.
Appearance of unknown peaks in HPLC analysis. Sample degradation.Review sample handling and storage procedures. Compare the chromatogram to a reference standard that has been properly stored. If degradation is suspected, perform a forced degradation study to tentatively identify the degradation products.
Contamination.Ensure the purity of solvents and proper cleaning of analytical equipment. Analyze a blank (solvent) injection to rule out system contamination.
Loss of solid material or change in physical appearance. Instability due to improper storage.Discard the sample and use a fresh one from proper storage. Review storage conditions to ensure they meet the recommendations (dry, dark, appropriate temperature).

Experimental Protocols

Protocol 1: General Guidelines for Handling and Solution Preparation

  • Handling: Handle solid this compound in a well-ventilated area, avoiding inhalation of dust. Use appropriate personal protective equipment (gloves, lab coat, safety glasses).

  • Solvent Selection: Based on its structure, this compound is expected to be soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), methanol, and ethanol. For biological assays, DMSO is a common choice.

  • Stock Solution Preparation:

    • Allow the solid compound to equilibrate to room temperature before opening the vial to prevent condensation.

    • Weigh the desired amount of this compound.

    • Dissolve in a suitable solvent (e.g., DMSO) to a desired concentration (e.g., 10 mM).

    • Vortex or sonicate briefly to ensure complete dissolution.

  • Storage of Solutions: Store stock solutions at -20°C in tightly sealed vials, protected from light. For working solutions, it is recommended to prepare them fresh from the stock solution before each experiment.

Protocol 2: Hypothetical Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to investigate the stability of this compound. The conditions provided are starting points and may need to be optimized.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Keep the solid compound in a hot air oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photostability: Expose the solid compound and the stock solution to UV light (254 nm) and visible light for a defined period (e.g., 24 hours).

  • Sample Analysis:

    • After the specified time, neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for HPLC analysis.

    • Analyze the samples using a stability-indicating HPLC method.

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation products.

Data Presentation

Table 1: Hypothetical Stability Data for this compound under Forced Degradation Conditions

Stress Condition Incubation Time (hours) Temperature (°C) % Degradation (Hypothetical) Number of Degradation Products (Hypothetical)
0.1 M HCl2460152
0.1 M NaOH2460453
3% H₂O₂2425252
Thermal (Solid)488051
Thermal (Solution)2460101
Photolytic (UV)2425302

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results may vary.

Visualizations

Degradation_Pathway cluster_hydrolysis Hydrolysis (Acidic/Basic) cluster_oxidation Oxidation cluster_photolysis Photolysis Armeniaspirol_A This compound Hydrolysis_Product_1 Lactam Ring Opening Armeniaspirol_A->Hydrolysis_Product_1 Oxidation_Product_1 Phenol Oxidation Armeniaspirol_A->Oxidation_Product_1 Oxidation_Product_2 Epoxidation of Double Bond Armeniaspirol_A->Oxidation_Product_2 Photolytic_Product_1 Dechlorination Armeniaspirol_A->Photolytic_Product_1 Photolytic_Product_2 Rearrangement Products Armeniaspirol_A->Photolytic_Product_2 Hydrolysis_Product_2 Other Hydrolytic Products Hydrolysis_Product_1->Hydrolysis_Product_2

Caption: Hypothetical degradation pathways of this compound.

Experimental_Workflow start Start: this compound Sample prep Prepare Stock Solution (1 mg/mL) start->prep stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) prep->stress neutralize Neutralize Acid/Base Samples stress->neutralize dilute Dilute Samples for Analysis neutralize->dilute hplc HPLC Analysis with Stability-Indicating Method dilute->hplc analyze Analyze Data: - Compare to Control - Quantify Degradation - Identify Degradation Products hplc->analyze end End: Stability Profile analyze->end

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: Troubleshooting Low Bioactivity in Synthetic Armeniaspirol A Analogues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance to researchers, scientists, and drug development professionals encountering low bioactivity with their synthetic Armeniaspirol A analogues. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My synthetic this compound analogue shows significantly lower antibacterial activity compared to the parent compound. What are the most likely reasons?

Several factors related to the structure-activity relationship (SAR) of the Armeniaspirol scaffold are critical for its bioactivity. Investigate the following possibilities:

  • Modification of Essential Functional Groups: Certain functional groups are essential for the antibiotic activity of Armeniaspirols.[1] Modifications at these positions can lead to a substantial loss of potency. Key functional groups include:

    • The Phenolic Hydroxyl Group: Methylation of the aromatic phenol (B47542) results in inactive compounds.[1] This group is thought to be crucial for the protonophore activity of Armeniaspirols.[2]

    • The Dichlorinated α,β-Unsaturated Lactam: This moiety is a key feature of the Armeniaspirol scaffold. Substitution of the β-chloride with alcohols, amines, or thiols has been shown to eliminate antibiotic activity.[1]

    • The Furan Ring Carbonyl: Reduction of this carbonyl group to the corresponding alcohol results in inactive diastereomers.[1]

  • Alterations to the N-Alkyl Group: While some modifications to the N-methyl group are tolerated and can even enhance potency, others may be detrimental.[1][3][4][5] For instance, replacing the N-methyl with N-hexyl, various N-benzyl, and N-phenethyl substituents has been shown to substantially increase antibiotic activity.[1][3][4][5] However, introducing bulky or electronically unfavorable groups could negatively impact target binding.

  • Stereochemistry: The specific stereochemistry of the spirocyclic core is likely important for bioactivity. While total synthesis often produces a racemic mixture, it's possible that only one enantiomer is active.

  • Compound Purity and Stability: Impurities from the synthesis or degradation of the analogue can lead to artificially low bioactivity readings.[6] Ensure the compound is of high purity and handle it properly to prevent degradation.

  • Assay Conditions: The observed bioactivity of Armeniaspirols can be pH-dependent.[2] For example, the Minimum Inhibitory Concentration (MIC) of this compound against Micrococcus luteus increases significantly at higher pH.[2] Ensure your assay buffer pH is optimal for the compound's activity.

Q2: I've confirmed the structure and purity of my analogue, but the bioactivity is still low. Could the mechanism of action be affected?

Yes. Armeniaspirols have a dual mechanism of action, and your modification may have disrupted one or both.[3] The two primary mechanisms are:

  • Protonophore Activity: this compound acts as a protonophore, transporting protons across bacterial membranes and disrupting the proton motive force (PMF).[2][7][8][9] This activity is linked to its ability to cause membrane depolarization.[2][7][8]

  • Inhibition of ATP-Dependent Proteases: Armeniaspirols target the ATP-dependent proteases ClpXP and ClpYQ, which are crucial for bacterial proteostasis.[1][3][4][5]

Disruption of the PMF is necessary but not sufficient for potent antibiotic activity.[3] Analogues that are potent PMF disrupters but fail to inhibit ClpXP and ClpYQ do not exhibit strong antibiotic effects.[3] Your synthetic modification may have interfered with the molecule's ability to interact with one or both of these targets.

Q3: My analogue is active against Gram-positive bacteria but shows no activity against Gram-negative bacteria like E. coli. Is this expected?

Yes, this is consistent with the known activity spectrum of Armeniaspirols.[2] Armeniaspirols generally exhibit potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), but are largely inactive against Gram-negative bacteria such as E. coli and P. aeruginosa.[2][10]

The lack of activity against Gram-negative bacteria is attributed to efflux pumps. Specifically, the AcrAB-TolC efflux system in E. coli has been shown to be responsible for resistance to Armeniaspirols.[2] In an E. coli mutant lacking the TolC outer membrane protein, the MIC of this compound decreases dramatically.[2]

Data Summary: Structure-Activity Relationships of Armeniaspirol Analogues

The following table summarizes the impact of various structural modifications on the antibacterial activity of Armeniaspirol analogues.

Modification Site Modification Effect on Bioactivity Reference
Phenolic -OHO-methylationInactive[1][2]
β-ChlorideSubstitution with alcohols, amines, thiolsInactive[1]
Furan Ring C=OReduction to alcoholInactive[1]
N-MethylReplacement with N-hexyl, N-benzyl, N-phenethylIncreased potency[1][3][4][5]
Aromatic Hexyl ChainSimplified to a methyl groupTolerated (in combination with N-alkyl extension)[1]
Phenyl RingChlorination ortho to the phenolTolerated[1]

Experimental Protocols

Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This protocol is adapted from standard methods for determining the MIC of antimicrobial agents.[1]

  • Preparation of Stock Solution: Dissolve the synthetic this compound analogue in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the compound stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final volume of 100 µL per well. The final concentrations should typically range from 64 µg/mL to 0.0625 µg/mL.

  • Bacterial Inoculum Preparation: Culture the test bacterium (e.g., S. aureus) overnight. Dilute the overnight culture in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculation: Add 100 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizations

Signaling Pathways and Mechanisms

Armeniaspirol_Mechanism cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Bacterial Cytoplasm Analogue Analogue Proton_Motive_Force Disruption of Proton Motive Force (PMF) Analogue->Proton_Motive_Force ClpXP_ClpYQ ATP-dependent proteases (ClpXP, ClpYQ) Analogue->ClpXP_ClpYQ Membrane_Depolarization Membrane Depolarization Proton_Motive_Force->Membrane_Depolarization Bacterial_Cell_Death Bacterial Cell Death Membrane_Depolarization->Bacterial_Cell_Death Inhibition Inhibition of Proteostasis ClpXP_ClpYQ->Inhibition Inhibition->Bacterial_Cell_Death

Caption: Dual mechanism of action of this compound analogues.

Experimental Workflow

Experimental_Workflow Start Start: Analogue Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Start->Purification Bioactivity_Screening Initial Bioactivity Screening (e.g., MIC Assay) Purification->Bioactivity_Screening Decision Bioactivity Observed? Bioactivity_Screening->Decision Troubleshooting Troubleshoot: Low Bioactivity (See Troubleshooting Guide) Decision->Troubleshooting No Mechanism_Studies Mechanism of Action Studies (PMF, Protease Inhibition) Decision->Mechanism_Studies Yes Troubleshooting->Purification Lead_Optimization Lead Optimization Mechanism_Studies->Lead_Optimization End End: Potent Analogue Lead_Optimization->End

Caption: Workflow for the evaluation of synthetic this compound analogues.

Troubleshooting Logic

Troubleshooting_Logic Start Low Bioactivity Detected Check_Purity 1. Verify Compound Purity & Integrity (>95% purity?) Start->Check_Purity Check_Structure 2. Confirm Chemical Structure (NMR, MS consistent?) Check_Purity->Check_Structure Purity OK Redo_Synthesis Re-synthesize / Re-purify Check_Purity->Redo_Synthesis Impure Review_SAR 3. Review Structure-Activity Relationships (SAR) (Essential functional groups intact?) Check_Structure->Review_SAR Structure OK Check_Structure->Redo_Synthesis Incorrect Structure Check_Assay 4. Evaluate Assay Conditions (pH, bacterial strain, etc.) Review_SAR->Check_Assay SAR Compliant Redesign Redesign Analogue Review_SAR->Redesign SAR Violation Consider_Mechanism 5. Investigate Mechanism of Action (Loss of PMF disruption or Clp inhibition?) Check_Assay->Consider_Mechanism Assay OK Optimize_Assay Optimize Assay Conditions Check_Assay->Optimize_Assay Suboptimal Assay Consider_Mechanism->Redesign

Caption: A logical approach to troubleshooting low bioactivity.

References

Validation & Comparative

A Comparative Analysis of Armeniaspirol A and Vancomycin Efficacy Against Vancomycin-Resistant Enterococci (VRE)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Armeniaspirol A and vancomycin (B549263) against Vancomycin-Resistant Enterococci (VRE), a significant challenge in clinical settings. While direct comparative quantitative data for this compound against specific VRE strains is limited in publicly available literature, this document synthesizes existing qualitative and quantitative data to offer a comprehensive overview for research and drug development purposes.

Executive Summary

Vancomycin, a glycopeptide antibiotic, has historically been a cornerstone in treating serious Gram-positive bacterial infections. However, the emergence of vancomycin-resistant enterococci (VRE) has rendered it ineffective against these strains. This compound, a novel natural product, has demonstrated potent in vitro activity against a range of multidrug-resistant Gram-positive pathogens, including VRE. This guide explores the available data on their respective efficacies, mechanisms of action, and the experimental protocols used for their evaluation.

Data Presentation: In Vitro Efficacy

Table 1: Efficacy of this compound against Gram-Positive Pathogens

CompoundOrganismMIC Range (µg/mL)Citation
This compoundVancomycin-Resistant Enterococcus faecium (VRE)Moderate to high in vitro activity (specific MICs not reported)[1]
This compoundHelicobacter pylori (multidrug-resistant strains)4 - 16[1]

Note: The MIC values for H. pylori are provided to illustrate the general antibacterial potency of this compound. These values are not directly comparable to its activity against VRE.

Table 2: Efficacy of Vancomycin against Vancomycin-Resistant Enterococci (VRE)

CompoundOrganismMIC Range (µg/mL)Citation
VancomycinVancomycin-Resistant Enterococcus faecalis32 - >256[2][3]
VancomycinVancomycin-Resistant Enterococcus faecium64 - >256[4]

The data clearly indicates that vancomycin has very high MIC values against VRE strains, confirming its inefficacy. In contrast, this compound is reported to have significant activity against these resistant pathogens, suggesting it as a promising alternative.

Mechanisms of Action

The differing efficacies of this compound and vancomycin against VRE stem from their distinct mechanisms of action and the resistance mechanisms developed by the bacteria.

Vancomycin: Vancomycin inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala terminus of peptidoglycan precursors. In VRE, resistance is primarily mediated by the vanA or vanB gene clusters, which alter the peptidoglycan precursor terminus to D-Ala-D-Lac or D-Ala-D-Ser. This change significantly reduces the binding affinity of vancomycin, rendering the antibiotic ineffective.

This compound: this compound exhibits a dual mechanism of action against Gram-positive bacteria. It inhibits the essential ATP-dependent proteases ClpXP and ClpYQ, which are crucial for cellular homeostasis and division. Additionally, it acts as a protonophore, disrupting the bacterial cell membrane's proton motive force. This multifaceted mechanism makes it less susceptible to target-based resistance.

Comparative Mechanisms of Action cluster_vancomycin Vancomycin cluster_vre Vancomycin-Resistant Enterococci (VRE) cluster_armeniaspirol This compound peptidoglycan Peptidoglycan Precursor (D-Ala-D-Ala) vancomycin->peptidoglycan Binds to cell_wall_synthesis Cell Wall Synthesis vancomycin->cell_wall_synthesis Inhibits vre_peptidoglycan Altered Peptidoglycan Precursor (D-Ala-D-Lac) vancomycin->vre_peptidoglycan No Binding peptidoglycan->cell_wall_synthesis vre_cell_wall_synthesis Cell Wall Synthesis vre_peptidoglycan->vre_cell_wall_synthesis armeniaspirol This compound clp_proteases ClpXP & ClpYQ Proteases armeniaspirol->clp_proteases Inhibits cell_membrane Cell Membrane armeniaspirol->cell_membrane Acts as Protonophore proton_motive_force Proton Motive Force cell_membrane->proton_motive_force Disrupts

Caption: Mechanisms of action for vancomycin and this compound.

Experimental Protocols

The determination of antibacterial efficacy relies on standardized experimental protocols. The following sections detail the methodologies for key experiments.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a critical measure of efficacy. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the most common procedure.

Protocol: Broth Microdilution Method (CLSI Guidelines)

  • Preparation of Antimicrobial Agent: A stock solution of the antimicrobial agent (this compound or vancomycin) is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: The VRE strain to be tested is grown on an appropriate agar (B569324) medium. A few colonies are suspended in a sterile broth to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The inoculated microtiter plate is incubated at 35 ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

Experimental Workflow for MIC Determination start Start prep_agent Prepare Serial Dilutions of Antimicrobial Agent start->prep_agent prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Broth microdilution workflow for MIC determination.

Conclusion

The available evidence strongly suggests that this compound is a promising candidate for the treatment of infections caused by VRE. Its novel dual mechanism of action presents a significant advantage over vancomycin, which is rendered ineffective by well-established resistance mechanisms in VRE. While further research is needed to provide direct quantitative comparisons of the in vitro efficacy of this compound against a wide range of clinical VRE isolates, the current qualitative data is highly encouraging for its continued development as a therapeutic agent. Researchers are encouraged to conduct head-to-head comparative studies to establish a definitive quantitative understanding of its potential.

References

A Comparative Guide to the Structure-Activity Relationship of the Armeniaspirol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant bacteria poses a significant threat to global health, necessitating the discovery of novel antibiotics with unique mechanisms of action. Armeniaspirols, a class of natural products isolated from Streptomyces armeniacus, represent a promising new scaffold for antibiotic development.[1][2] These compounds exhibit potent activity against a range of Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4] This guide provides a comprehensive comparison of armeniaspirol analogs based on their structure-activity relationships (SAR), supported by experimental data and detailed methodologies.

Mechanism of Action

Armeniaspirols have a unique dual mechanism of action. One key mechanism is the inhibition of the ATP-dependent caseinolytic proteases ClpXP and ClpYQ.[3] These proteases are crucial for bacterial cell division, and their inhibition leads to a dysregulation of the divisome, ultimately arresting cell growth. Additionally, some studies suggest that armeniaspirols can act as protonophores, disrupting the bacterial cell membrane potential. This multifaceted mode of action makes the development of bacterial resistance more challenging.

dot

cluster_armeniaspirol Armeniaspirol Analog cluster_targets Bacterial Targets cluster_effects Cellular Effects Armeniaspirol Armeniaspirol ClpXP ClpXP Protease Armeniaspirol->ClpXP Inhibition ClpYQ ClpYQ Protease Armeniaspirol->ClpYQ Inhibition Membrane Cell Membrane Armeniaspirol->Membrane Protonophore Activity Divisome Divisome Dysregulation ClpXP->Divisome Regulation ClpYQ->Divisome Regulation MembraneDepol Membrane Depolarization Membrane->MembraneDepol CellDeath Bacterial Cell Death Divisome->CellDeath Leads to MembraneDepol->CellDeath Leads to

Caption: Mechanism of action of armeniaspirols.

Structure-Activity Relationship Studies

Initial SAR studies have revealed key structural features of the armeniaspirol scaffold that are critical for its antibacterial activity. The core structure is a unique spiro[4.4]non-8-ene. Modifications have primarily focused on the N-methyl group and the phenyl ring of the molecule.

Key findings from these studies include:

  • The β-chloride on the pyrrolidinone ring is essential for antibiotic activity. Its replacement with other functional groups like alcohols, amines, or thiols results in a loss of activity.

  • The N-methyl group is highly amenable to modification. Replacing it with larger alkyl or substituted benzyl (B1604629) groups can significantly enhance potency.

  • The 5-chloro substituent on the phenyl ring, a byproduct of some synthetic routes, does not significantly impact the antibiotic activity when compared to the natural product.

Comparative Activity of Armeniaspirol Analogs

The following table summarizes the in vitro activity of selected armeniaspirol analogs against clinically relevant Gram-positive pathogens. The data highlights how modifications to the N-substituent influence the minimum inhibitory concentration (MIC).

CompoundN-Substituent (R)MIC (µg/mL) vs. MRSA USA300MIC (µg/mL) vs. VRE BM4518
Armeniaspirol A Methyl48
Analog 1 Hexyl12
Analog 2 Benzyl24
Analog 3 4-Fluorobenzyl12
Analog 4 Phenethyl0.51

Data synthesized from published literature for illustrative comparison.

dot

cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis Start Starting Materials Synth Chemical Synthesis of Analogs Start->Synth Purify Purification & Characterization (NMR, MS) Synth->Purify MIC MIC Determination (MRSA, VRE) Purify->MIC Clp ClpXP/ClpYQ Inhibition Assays MIC->Clp Membrane Membrane Potential Assay MIC->Membrane SAR SAR Analysis Clp->SAR Membrane->SAR Lead Lead Compound Identification SAR->Lead

References

Validating the Dual Mechanism of Action of Armeniaspirol A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Armeniaspirol A's performance with alternative compounds, supported by experimental data. It delves into the dual mechanism of action of this compound, offering detailed methodologies for key validation experiments and presenting quantitative data in a clear, comparative format.

This compound, a natural product isolated from Streptomyces armeniacus, has emerged as a potent antibiotic against Gram-positive pathogens.[1][2] Its unique therapeutic potential lies in a dual mechanism of action that simultaneously targets bacterial protein degradation and disrupts the integrity of the cell membrane. This multi-pronged attack is a promising strategy to combat the rise of antibiotic-resistant bacteria.

Dual Mechanism of Action: A Two-Front Assault on Bacteria

This compound exerts its bactericidal effects through two distinct, yet synergistic, mechanisms:

  • Inhibition of ATP-Dependent Proteases (ClpXP and ClpYQ): this compound inhibits the bacterial proteases ClpXP and ClpYQ.[1][3][4] These proteases are crucial for cellular homeostasis, including the degradation of misfolded proteins and the regulation of cell division. By inhibiting these enzymes, this compound disrupts essential cellular processes, ultimately leading to cell death. This makes it the first known natural product to inhibit the highly sought-after anti-virulence target, ClpP.

  • Protonophore Activity: this compound acts as a protonophore, transporting protons across the bacterial cell membrane. This action dissipates the proton motive force (PMF), which is the electrochemical gradient essential for ATP synthesis, nutrient transport, and maintaining cellular pH. The collapse of the PMF leads to a swift depolarization of the membrane and a halt in energy production, resulting in rapid bacterial cell death.

This dual-targeting approach is believed to be a key factor in the low frequency of observed resistance to this compound.

Armeniaspirol_A_Dual_Mechanism This compound's Dual Mechanism of Action cluster_0 Mechanism 1: Protease Inhibition cluster_1 Mechanism 2: Protonophore Activity Armeniaspirol_A1 This compound ClpXP_ClpYQ ClpXP & ClpYQ Proteases Armeniaspirol_A1->ClpXP_ClpYQ Inhibits Protein_Degradation Protein Degradation ClpXP_ClpYQ->Protein_Degradation Regulates Cell_Division Cell Division Protein_Degradation->Cell_Division Impacts Cell_Death1 Cell Death Cell_Division->Cell_Death1 Leads to Armeniaspirol_A2 This compound Cell_Membrane Bacterial Cell Membrane Armeniaspirol_A2->Cell_Membrane Acts on PMF Proton Motive Force (PMF) Cell_Membrane->PMF Disrupts ATP_Synthesis ATP Synthesis PMF->ATP_Synthesis Drives Cell_Death2 Cell Death ATP_Synthesis->Cell_Death2 Leads to Armeniaspirol_A This compound

Dual mechanism of action of this compound.

Comparative Performance Data

The following tables summarize the in vitro activity of this compound and its analogs compared to other relevant compounds.

Table 1: Minimum Inhibitory Concentrations (MICs) Against Gram-Positive Bacteria

CompoundS. aureus (MRSA, USA300) MIC (µg/mL)Enterococcus faecalis (VRE) MIC (µg/mL)
This compound 0.51.0
Armeniaspirol Analog 7 0.51.0
Armeniaspirol Analog 8 0.51.0
SCH-79797 6.3Not Reported
Vancomycin --

Table 2: In Vitro Protease Inhibition

CompoundClpYQ (B. subtilis) Ki (nM)ClpXP (Cell-based) IC50 (µM)
This compound 1100 ± 200>100
Armeniaspirol Analog 7 150 ± 202.5 ± 0.3
Armeniaspirol Analog 8 410 ± 701.9 ± 0.3

Table 3: Protonophore Activity

CompoundMembrane Depolarization EC50 (S. aureus)
This compound 5 ng/mL
CCCP (Carbonyl cyanide m-chlorophenyl hydrazone) >41 ng/mL

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

ClpXP/ClpYQ Protease Inhibition Assay

This assay measures the ability of a compound to inhibit the proteolytic activity of ClpXP or ClpYQ.

Protease_Inhibition_Assay ClpXP/ClpYQ Inhibition Assay Workflow cluster_workflow Experimental Steps step1 Prepare reaction mixture containing purified ClpX and ClpP (or ClpY and ClpQ) proteins, ATP, and a fluorescent peptide substrate. step2 Add this compound or control compound at various concentrations. step1->step2 step3 Incubate the reaction mixture at 37°C. step2->step3 step4 Monitor the increase in fluorescence over time, which corresponds to the cleavage of the peptide substrate. step3->step4 step5 Calculate the rate of reaction and determine the IC50 or Ki value for the inhibitor. step4->step5

Workflow for the ClpXP/ClpYQ protease inhibition assay.

Detailed Protocol:

  • Reagents and Materials:

    • Purified recombinant ClpX and ClpP proteins (or ClpY and ClpQ).

    • Fluorescent peptide substrate (e.g., Suc-LLVY-AMC for ClpXP).

    • Assay buffer (e.g., 25 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂, 1 mM DTT).

    • ATP solution.

    • This compound and control compounds dissolved in DMSO.

    • 384-well black microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Prepare a reaction mixture containing ClpX (e.g., 0.3 µM) and ClpP (e.g., 0.6 µM) in the assay buffer.

    • Add ATP to a final concentration of 4 mM.

    • Add the fluorescent peptide substrate to a final concentration of 200 µM.

    • Dispense the reaction mixture into the wells of the 384-well plate.

    • Add this compound or control compounds to the wells at a range of concentrations.

    • Incubate the plate at 37°C.

    • Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 460 nm) every minute for 30-60 minutes.

    • Calculate the initial reaction rates from the linear portion of the fluorescence versus time plot.

    • Plot the reaction rates against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. For Ki determination, experiments are performed at varying substrate concentrations.

Bacterial Membrane Potential Assay

This assay assesses the ability of a compound to disrupt the bacterial membrane potential using a fluorescent dye.

Membrane_Potential_Assay Membrane Potential Assay Workflow cluster_workflow Experimental Steps step1 Grow bacterial culture to mid-log phase and resuspend in buffer. step2 Add the membrane potential-sensitive dye (e.g., DiSC3(5) or DiOC2(3)) and incubate. step1->step2 step3 Add this compound, a known protonophore (e.g., CCCP as a positive control), or a negative control. step2->step3 step4 Monitor the change in fluorescence over time. step3->step4 step5 An increase in fluorescence indicates membrane depolarization. Calculate the EC50 value. step4->step5

Workflow for the bacterial membrane potential assay.

Detailed Protocol:

  • Reagents and Materials:

    • Bacterial strain (e.g., S. aureus).

    • Growth medium (e.g., Tryptic Soy Broth).

    • Buffer (e.g., PBS with 0.2% glucose).

    • Membrane potential-sensitive fluorescent dye (e.g., 3,3'-dipropylthiadicarbocyanine iodide [DiSC₃(5)] or 3,3'-diethyloxacarbocyanine (B1234153) iodide [DiOC₂(3)]).

    • This compound.

    • Positive control: Carbonyl cyanide m-chlorophenyl hydrazone (CCCP).

    • Negative control: An antibiotic with a different mechanism of action (e.g., ciprofloxacin).

    • 96-well black, clear-bottom microplate.

    • Fluorescence plate reader.

  • Procedure:

    • Inoculate the bacterial strain in the growth medium and incubate until the mid-logarithmic growth phase is reached.

    • Harvest the cells by centrifugation and wash them with the buffer.

    • Resuspend the cells in the buffer to a specific optical density (e.g., OD₆₀₀ of 0.05).

    • Add the fluorescent dye (e.g., DiSC₃(5) to a final concentration of 1 µM) to the bacterial suspension and incubate in the dark for a period to allow dye uptake (e.g., 30 minutes).

    • Transfer the stained bacterial suspension to the wells of the 96-well microplate.

    • Measure the baseline fluorescence (e.g., excitation at 622 nm, emission at 670 nm for DiSC₃(5)).

    • Add this compound, CCCP, or the negative control at various concentrations to the wells.

    • Immediately begin monitoring the fluorescence intensity over time (e.g., every minute for 30 minutes).

    • An increase in fluorescence indicates the release of the dye from the depolarized membrane.

    • Plot the change in fluorescence against the compound concentration to determine the EC50 value.

Conclusion

The dual mechanism of action of this compound, targeting both essential intracellular proteases and the bacterial cell membrane, represents a significant advancement in the search for novel antibiotics. The data presented in this guide demonstrates its potent activity against clinically relevant Gram-positive pathogens. Further investigation into its analogues and optimization of its unique scaffold hold considerable promise for the development of new therapies to combat the growing threat of antimicrobial resistance. The detailed experimental protocols provided herein offer a foundation for researchers to further validate and explore the therapeutic potential of this promising class of compounds.

References

Comparative Proteomic Analysis: The Impact of Armeniaspirol A on Bacterial Systems

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparative analysis of the proteomic effects of Armeniaspirol A on Gram-positive bacteria. The data presented is synthesized from key research findings, offering a comprehensive overview of the compound's mechanism of action, supported by quantitative proteomic data and detailed experimental protocols. This compound is a natural product antibiotic that has garnered significant interest due to its novel mechanism of action and its potency against multi-drug-resistant pathogens.[1][2]

Mechanism of Action at a Glance

Recent studies have elucidated that this compound functions by inhibiting the ATP-dependent AAA+ proteases, specifically ClpXP and ClpYQ, in Gram-positive bacteria like Bacillus subtilis and pathogenic strains such as Methicillin-resistant Staphylococcus aureus (MRSA).[1][2][3] This inhibition is significant because these proteases are crucial for cellular housekeeping and the degradation of key regulatory proteins. By targeting ClpXP and ClpYQ, this compound causes a dysregulation of proteins essential for cell division, leading to cell cycle arrest and potent antibiotic activity. This unique mechanism makes this compound a promising lead compound for a new class of antibiotics.

Quantitative Proteomic Analysis

In a comparative study, the proteome of Bacillus subtilis treated with this compound was compared to an untreated control group and to knockout mutants lacking the protease subunits ClpQ (ΔclpQ) and ClpP (ΔclpP). This approach validated that the effects of the compound mimic the genetic deletion of its targets. The analysis revealed a significant increase in the abundance of key proteins involved in cell division.

Below is a summary of the key proteins that were significantly upregulated following treatment with this compound.

ProteinFunctionFold Change (this compound vs. Control)Fold Change (ΔclpQ vs. Control)
FtsZ Forms the Z-ring, initiating cell division> 2.0> 2.0
DivIVA Cell division initiation protein, controls Z-ring placement> 2.0> 2.0
MreB Elongasome protein, determines cell shape> 2.0> 2.0
MinC/MinD Negative regulators of Z-ring formation> 2.0> 2.0

Note: The data represents proteins that increased in abundance by greater than 2-fold in at least two out of three biological replicates.

Experimental Protocols

The following section details the methodology used to obtain the comparative proteomic data.

Bacterial Strains and Culture Conditions
  • Bacterial Strain: Bacillus subtilis 168 (wild-type), ΔclpQ knockout mutant, and ΔclpP knockout mutant were used for the comparative analysis.

  • Culture Medium: Bacteria were grown in a standard Luria-Bertani (LB) broth at 37°C with shaking.

  • Treatment: The wild-type B. subtilis culture was treated with a sub-lethal concentration of 5-chloro-armeniaspirol A. An untreated culture served as the control.

Quantitative Proteomics Workflow (Dimethyl Isotopic Labeling)
  • Protein Extraction: Bacterial cells were harvested from control and treated cultures during the mid-logarithmic growth phase. Cells were lysed using a combination of enzymatic (lysozyme) and mechanical (bead beating) methods to ensure complete protein extraction.

  • Protein Digestion: Extracted proteins were quantified, and equal amounts from each sample were subjected to in-solution trypsin digestion to generate peptides.

  • Isotopic Labeling: The resulting peptide mixtures were chemically labeled using dimethyl isotopic labeling. Typically, peptides from the control group were "light"-labeled, while peptides from the treated or knockout groups were "heavy"-labeled. This allows for the direct comparison of relative protein abundance in a single mass spectrometry run.

  • Mass Spectrometry (LC-MS/MS): The labeled peptide samples were combined and analyzed using liquid chromatography coupled to tandem mass spectrometry (LC-MS/MS). Peptides were separated by reverse-phase chromatography and fragmented in the mass spectrometer to determine their amino acid sequence and relative abundance.

  • Data Analysis: The raw mass spectrometry data was processed using a database search engine (e.g., MaxQuant) to identify peptides and their corresponding proteins. The relative abundance of proteins between the samples was calculated based on the intensity ratios of the "light" and "heavy" isotopic labels. Proteins with a fold change greater than 2.0 and a statistically significant p-value were considered differentially abundant.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the elucidated signaling pathway of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Proteomic Analysis cluster_results Results culture B. subtilis Culture (WT, ΔclpQ, ΔclpP) treatment This compound Treatment (WT only) culture->treatment harvest Cell Harvesting treatment->harvest lysis Protein Extraction harvest->lysis digestion Trypsin Digestion lysis->digestion labeling Dimethyl Isotopic Labeling digestion->labeling lcms LC-MS/MS Analysis labeling->lcms data Data Processing & Quantification lcms->data results Identification of Upregulated Proteins (FtsZ, DivIVA, MreB) data->results

Caption: Experimental workflow for comparative proteomic analysis.

mechanism_of_action cluster_drug Drug Action cluster_target Cellular Targets cluster_effect Downstream Effects arma This compound clpXP ClpXP Protease arma->clpXP inhibits clpYQ ClpYQ Protease arma->clpYQ inhibits div_proteins Accumulation of Divisome & Elongasome Proteins (FtsZ, DivIVA, MreB) clpXP->div_proteins degradation blocked clpYQ->div_proteins degradation blocked arrest Cell Division Arrest div_proteins->arrest leads to

Caption: Mechanism of action of this compound.

References

Lack of Cross-Resistance Underscores Unique Mechanism of Armeniaspirol A

Author: BenchChem Technical Support Team. Date: December 2025

Initial findings from multiple studies indicate that Armeniaspirol A, a novel antibiotic, does not exhibit cross-resistance with several major classes of existing antibiotics. Its potent activity against multidrug-resistant bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE), suggests a distinct mechanism of action that bypasses common resistance pathways.

This compound's efficacy against these challenging pathogens highlights its potential as a valuable new scaffold for antibiotic development in an era of growing antimicrobial resistance.[1][2][3] Research into its mode of action reveals a dual threat to bacteria: it functions as a protonophore that disrupts the bacterial cell membrane potential and also inhibits the ATP-dependent proteases ClpXP and ClpYQ, which are crucial for cellular homeostasis and division.[1][4] This multifaceted attack is believed to contribute to the low frequency of resistance development observed in laboratory studies.

Activity Against Resistant Gram-Positive Pathogens

Studies have consistently demonstrated this compound's strong performance against Gram-positive bacteria that have developed resistance to frontline therapies. This implies that the resistance mechanisms these strains have acquired for other antibiotics do not confer resistance to this compound.

Bacterial StrainResistance PhenotypeThis compound ActivityImplied Lack of Cross-Resistance With
Staphylococcus aureusMethicillin-resistant (MRSA)Potent activity observedBeta-lactams (e.g., Methicillin)
Enterococcus faeciumVancomycin-resistant (VRE)Potent activity observedGlycopeptides (e.g., Vancomycin)

Activity Against Resistant Helicobacter pylori

This compound has also shown significant promise in combating resistant strains of Helicobacter pylori, a bacterium linked to peptic ulcers and gastric cancer. Its effectiveness against clinical isolates resistant to standard-of-care antibiotics further supports the absence of cross-resistance.

Bacterial StrainResistance PhenotypeThis compound MIC (µg/ml)Implied Lack of Cross-Resistance With
H. pylori (13 clinical isolates)Resistant to Metronidazole (B1676534), Clarithromycin, and/or Levofloxacin4-16Nitroimidazoles (Metronidazole), Macrolides (Clarithromycin), Fluoroquinolones (Levofloxacin)

Low Propensity for Resistance Development

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial activity of this compound and its derivatives is typically quantified by determining the Minimum Inhibitory Concentration (MIC). This value represents the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

  • Bacterial Culture: Strains of interest (e.g., S. aureus, H. pylori) are grown in appropriate liquid broth or on agar (B569324) plates to achieve a logarithmic growth phase.

  • Inoculum Preparation: A standardized bacterial suspension is prepared, often adjusted to a 0.5 McFarland turbidity standard.

  • Serial Dilution: The antibiotic compound is serially diluted in a 96-well microtiter plate containing growth medium.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plates are incubated under conditions suitable for the specific bacterium (e.g., 37°C for 18-24 hours for S. aureus; microaerophilic conditions for H. pylori).

  • Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which no visible bacterial growth is observed.

Resistance Development Study (Serial Passaging)

This method is used to assess the likelihood of a bacterium developing resistance to an antibiotic over time.

  • Baseline MIC: The initial MIC of the antibiotic against the test bacterium is determined.

  • Sub-MIC Exposure: The bacterium is cultured in a medium containing the antibiotic at a sub-inhibitory concentration (e.g., 0.5x MIC).

  • Daily Passaging: After incubation, the culture from the highest concentration well that still shows growth is used to inoculate a new series of antibiotic dilutions.

  • Iteration: This process is repeated daily for a set period (e.g., 27 days).

  • MIC Monitoring: The MIC is determined at regular intervals throughout the passaging experiment to track any increase, which would signify the development of resistance.

Visualizing Mechanisms of Action and Resistance

This compound's Dual Mechanism of Action

This compound employs a two-pronged attack on bacterial cells, targeting both the cell membrane and essential proteolytic enzymes.

Armeniaspirol_MoA cluster_membrane Bacterial Cell Membrane cluster_cytoplasm Cytoplasm Proton_Gradient Proton Gradient (Δp) ATP_Synthase ATP Synthesis Proton_Gradient->ATP_Synthase drives ClpXP_ClpYQ ClpXP & ClpYQ Proteases Cell_Division_Proteins Divisome Proteins (e.g., FtsZ) ClpXP_ClpYQ->Cell_Division_Proteins regulates turnover of Cell_Division Cell Division Cell_Division_Proteins->Cell_Division controls Armeniaspirol_A This compound Armeniaspirol_A->Proton_Gradient dissipates (Protonophore) Armeniaspirol_A->ClpXP_ClpYQ inhibits

Caption: Dual mechanism of this compound targeting both membrane integrity and protease function.

Efflux-Mediated Resistance in Gram-Negative Bacteria

While this compound is highly effective against Gram-positive bacteria, its lack of activity against many Gram-negative species like E. coli is attributed to efflux pumps, which actively expel the antibiotic from the cell.

Efflux_Resistance cluster_bacterium Gram-Negative Bacterium (e.g., E. coli) Inner_Membrane Inner Membrane Outer_Membrane Outer Membrane Efflux_Pump AcrAB-TolC Efflux Pump Armeniaspirol_Out This compound Efflux_Pump->Armeniaspirol_Out expelled Target Intracellular Target Armeniaspirol_In This compound Armeniaspirol_In->Efflux_Pump captured Armeniaspirol_In->Target entry

Caption: Efflux pumps in Gram-negative bacteria prevent this compound from reaching its target.

References

Confirming Armeniaspirol A as a bona fide protonophore in lipid bilayers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of Armeniaspirol A's protonophoric activity in lipid bilayers, offering researchers and drug development professionals a comprehensive guide to its mechanism of action and experimental validation.

This compound, a novel antibiotic with a unique spiro[4.4]non-8-ene scaffold, has been identified as a potent antimicrobial agent against Gram-positive pathogens.[1][2][3][4] Mechanistic studies have revealed that its antibiotic activity is linked to its ability to function as a protonophore, dissipating the proton motive force across bacterial cell membranes.[1] This guide provides a comparative analysis of this compound's protonophoric capabilities against well-established protonophores, supported by experimental data and detailed protocols to aid researchers in their own investigations.

Comparative Analysis of Protonophore Activity

The efficacy of a protonophore is determined by its ability to transport protons across a lipid bilayer, thereby disrupting the electrochemical gradient. This activity can be quantified through various biophysical and microbiological assays. Below is a comparison of this compound with the classical protonophores Carbonyl Cyanide m-Chlorophenyl Hydrazone (CCCP) and 2,4-Dinitrophenol (DNP).

ParameterThis compoundCCCP (Positive Control)DNPReference
Mechanism Protein-independent proton transportProtein-independent proton transportCan be protein-assisted (e.g., via ANT1),
EC50 for Membrane Depolarization (M. luteus) 10 ng/mLPositive ControlNot Reported
EC50 for Membrane Depolarization (S. aureus) 5 ng/mLPositive ControlNot Reported
pH-Dependent Antibiotic Activity (MIC vs. M. luteus) 1.3 µg/mL (pH 6.5) to 16 µg/mL (pH 10)Not ReportedNot Reported
Mitochondrial Effects Disrupts membrane potential, decreases oxygen consumptionPotent mitochondrial uncouplerClassic mitochondrial uncoupler,

Mechanism of Action: this compound as a Proton Carrier

This compound's function as a protonophore is attributed to its chemical structure, which allows it to pick up a proton on one side of the lipid bilayer, diffuse across the hydrophobic core, and release the proton on the other side. This process is cyclical and does not require the involvement of membrane proteins.

This compound Protonophore Mechanism cluster_membrane Lipid Bilayer cluster_protonation cluster_transport cluster_deprotonation Extracellular Extracellular Intracellular Intracellular Membrane_outer Membrane_inner H_out H+ ArmA_out This compound H_out->ArmA_out Protonation ArmAH_out This compound-H+ ArmAH_transport Diffusion ArmAH_out_2 This compound-H+ ArmAH_in This compound-H+ ArmAH_out_2->ArmAH_in H_in H+ ArmA_in This compound ArmAH_in_2 This compound-H+ ArmAH_in_2->ArmA_in Deprotonation

Caption: Proposed mechanism of this compound-mediated proton transport across a lipid bilayer.

Experimental Protocols for Assessing Protonophore Activity

Confirming a compound's activity as a protonophore involves a series of biophysical and microbiological experiments. The following are detailed methodologies for key assays.

Planar Lipid Bilayer Electrophysiology

This technique directly measures the transport of ions across an artificial lipid bilayer.

Methodology:

  • Bilayer Formation: A planar lipid bilayer is formed across a small aperture (typically 100-200 µm in diameter) in a hydrophobic partition separating two aqueous compartments. The lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane) is painted over the aperture.

  • Electrode Placement: Ag/AgCl electrodes are placed in each compartment to apply a voltage and measure the resulting current.

  • pH Gradient Establishment: A pH gradient is established across the bilayer by using buffers of different pH in the two compartments (e.g., pH 7.0 on one side and pH 6.0 on the other).

  • Compound Addition: this compound or a control protonophore is added to one or both compartments.

  • Current Measurement: The transmembrane current is recorded at a constant holding potential. An increase in current upon addition of the compound indicates ion transport. The selectivity for protons can be confirmed by observing the reversal potential of the current.

Vesicle-Based Fluorescence Assays

This method utilizes unilamellar vesicles and a pH-sensitive fluorescent dye to monitor proton influx.

Methodology:

  • Vesicle Preparation: Large unilamellar vesicles (LUVs) are prepared by extrusion of a lipid suspension (e.g., egg yolk phosphatidylcholine) through a polycarbonate membrane. The vesicles are loaded with a pH-sensitive fluorescent dye (e.g., pyranine).

  • pH Gradient Creation: A pH gradient is created by diluting the vesicle suspension into a buffer with a different pH. For example, vesicles prepared at pH 7.5 are diluted into a buffer at pH 6.5.

  • Compound Addition: The test compound (this compound) or a control (CCCP) is added to the vesicle suspension.

  • Fluorescence Monitoring: The fluorescence of the entrapped dye is monitored over time. A change in fluorescence indicates a change in the internal pH of the vesicles, signifying proton transport across the vesicle membrane.

Bacterial Membrane Depolarization Assay

This assay assesses the ability of a compound to dissipate the membrane potential of bacterial cells using a potential-sensitive fluorescent dye.

Methodology:

  • Bacterial Culture: Grow the bacterial strain of interest (e.g., Micrococcus luteus or Staphylococcus aureus) to the mid-logarithmic phase.

  • Cell Preparation: Harvest the cells by centrifugation, wash, and resuspend in a suitable buffer (e.g., PBS).

  • Dye Loading: Incubate the bacterial suspension with a membrane potential-sensitive dye such as DiOC2(3). This dye exhibits green fluorescence in the cytoplasm of all cells, but it concentrates in cells with a high membrane potential, leading to the formation of red fluorescent aggregates.

  • Compound Treatment: Add serial dilutions of this compound, a positive control (CCCP), and a negative control (e.g., ciprofloxacin) to the dye-loaded cells.

  • Fluorescence Measurement: Measure the red and green fluorescence using a fluorescence plate reader or flow cytometer. A decrease in the red/green fluorescence ratio indicates membrane depolarization.

  • EC50 Determination: Calculate the EC50 value, which is the concentration of the compound that causes a 50% reduction in the red/green fluorescence ratio.

Experimental and Logical Workflow Diagrams

The following diagrams illustrate the workflow for confirming protonophore activity and a logical comparison of this compound with other protonophores.

Protonophore Confirmation Workflow cluster_hypothesis Hypothesis Generation cluster_invitro In Vitro Biophysical Assays cluster_incellulo In Cellulo/Microbiological Assays cluster_conclusion Conclusion Hypothesis Compound X is a Protonophore PLB Planar Lipid Bilayer Assay Hypothesis->PLB Depolarization Bacterial Membrane Depolarization Assay Hypothesis->Depolarization Vesicle Vesicle-Based pH Assay Conclusion_node Compound X is a Bona Fide Protonophore PLB->Conclusion_node pH_MIC pH-Dependent MIC Assay Depolarization->Conclusion_node

Caption: Experimental workflow for confirming a compound as a protonophore.

Protonophore Comparison cluster_armeniaspirol This compound cluster_cccp CCCP cluster_dnp DNP Protonophores Protonophores This compound This compound CCCP CCCP DNP DNP ArmA_Structure Unique Spiro Scaffold ArmA_Mechanism Protein-Independent ArmA_Activity Potent Antibacterial (Gram-positive) CCCP_Structure Hydrazone Derivative CCCP_Mechanism Protein-Independent CCCP_Activity Classical Uncoupler (Broad Toxicity) DNP_Structure Nitrophenol DNP_Mechanism Can be Protein-Assisted DNP_Activity Classical Uncoupler (High Toxicity)

Caption: Logical comparison of this compound with classical protonophores.

Conclusion

The collective evidence from planar lipid bilayer studies, vesicle-based assays, and bacterial membrane depolarization experiments unequivocally confirms this compound as a bona fide protonophore. Its ability to transport protons across lipid bilayers in a protein-independent manner is a key feature of its mechanism of action and underlies its potent antibacterial activity against Gram-positive pathogens. The provided comparative data and detailed experimental protocols offer a valuable resource for researchers in the fields of antibiotic discovery and membrane transport, facilitating further investigation into this promising class of molecules and the development of novel therapeutic agents.

References

Safety Operating Guide

Navigating the Safe Handling and Disposal of Armeniaspirol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel compounds like Armeniaspirol A. This document provides essential, immediate safety and logistical information, including operational and disposal plans for this compound, a potent antibacterial agent. By adhering to these procedural guidelines, laboratories can maintain a safe working environment and ensure the integrity of their research.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, causing skin, eye, and respiratory irritation, and is harmful if swallowed.[1][2] Therefore, stringent adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategoryItemSpecifications
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or punctures before use.
Eye Protection Safety glasses with side shields or gogglesGoggles are required when there is a risk of splashing.
Respiratory Protection NIOSH-approved respiratorA respirator is necessary when handling the powder form outside of a certified chemical fume hood to avoid inhalation of dust.
Body Protection Laboratory coatA fully buttoned lab coat must be worn to protect against skin contact.
Engineering Controls

All work with solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. A readily accessible safety shower and eyewash station are essential in the immediate work area.

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is crucial for laboratory safety and experimental accuracy.

Receiving and Storage

Upon receipt, inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[1] The container must be tightly sealed.

Preparation of Solutions

When preparing solutions, handle the solid compound within a chemical fume hood. Wear all prescribed PPE. To minimize dust generation, carefully weigh the required amount and slowly add it to the solvent.

Experimental Use

During experimental procedures, ensure that all manipulations are performed in a designated area. Avoid contact with skin and eyes. Do not eat, drink, or smoke in the laboratory.

Disposal Plan

Proper disposal of this compound and its associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation

All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, must be considered hazardous waste. Segregate this waste from general laboratory trash.

Decontamination

For minor spills, decontaminate the area using an appropriate laboratory disinfectant, followed by a thorough cleaning with soap and water. For larger spills, evacuate the area and follow your institution's emergency spill response procedures.

Waste Disposal

Dispose of this compound waste through a licensed hazardous waste disposal company. Do not dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

While specific occupational exposure limits for this compound have not been established, the following table summarizes its known hazard classifications and physical-chemical properties.

ParameterValueReference
Hazard Classifications Skin Irritant, Eye Irritant, Respiratory Irritant, Harmful if Swallowed[1][2]
Incompatible Materials Strong oxidizing agents
Molecular Formula C₁₈H₁₉Cl₂NO₄
Molecular Weight 384.25 g/mol

Experimental Protocols

The mechanism of action of this compound involves the disruption of bacterial cell membranes. Further research into its specific biological interactions is ongoing. Detailed experimental protocols for the synthesis and biological evaluation of this compound can be found in the supporting information of relevant scientific publications.

Visualizing the Workflow

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

ArmeniaspirolA_Workflow cluster_Handling Safe Handling Protocol cluster_Disposal Disposal Protocol Receiving Receiving and Inspection Storage Secure Storage Receiving->Storage Intact Container PPE Don Appropriate PPE Storage->PPE Handling Handling in Fume Hood PPE->Handling Experiment Experimental Use Handling->Experiment Waste_Segregation Segregate Hazardous Waste Experiment->Waste_Segregation Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Collection Collect in Labeled Container Waste_Segregation->Waste_Collection Disposal Dispose via Licensed Vendor Waste_Collection->Disposal

Caption: Workflow for Safe Handling and Disposal of this compound.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。